Product packaging for 9-Hydroxyspiro[5.5]undecan-3-one(Cat. No.:CAS No. 154464-88-7)

9-Hydroxyspiro[5.5]undecan-3-one

Cat. No.: B3105682
CAS No.: 154464-88-7
M. Wt: 182.26 g/mol
InChI Key: ZZDXSKAJGIHTQN-UHFFFAOYSA-N
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Description

9-Hydroxyspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B3105682 9-Hydroxyspiro[5.5]undecan-3-one CAS No. 154464-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-hydroxyspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c12-9-1-5-11(6-2-9)7-3-10(13)4-8-11/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDXSKAJGIHTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 9-Hydroxyspiro[5.5]undecan-3-one (CAS: 154464-88-7)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information for 9-Hydroxyspiro[5.5]undecan-3-one. Extensive searches of scientific literature and chemical databases indicate that this compound is not well-characterized, and detailed experimental data regarding its synthesis, physicochemical properties beyond basic identifiers, and biological activity are limited. The information presented herein is based on data from chemical suppliers and general knowledge of related spirocyclic compounds.

Core Compound Properties

This compound is a spirocyclic compound containing both a ketone and a hydroxyl functional group.[1] Its structure consists of two six-membered rings sharing a single carbon atom. The available data from commercial suppliers provides fundamental identification and safety information.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
CAS Number 154464-88-7[1]
Molecular Formula C₁₁H₁₈O₂[1]
Molecular Weight 182.26 g/mol [1]
IUPAC Name This compound
InChI Key ZZDXSKAJGIHTQN-UHFFFAOYSA-N
SMILES OC1CCC2(CC1)CCC(=O)CC2[1]
Physical Form White solid
Purity >90%[1]
Storage Temperature Refrigerator
Signal Word Warning
Hazard Statements H302, H315, H319, H335

Spectroscopic and Detailed Physicochemical Data

A thorough search of scientific databases did not yield specific experimental spectroscopic data (such as ¹H-NMR, ¹³C-NMR, IR, or Mass Spectrometry) or detailed physicochemical properties (e.g., melting point, boiling point, pKa, solubility) for this compound.

Synthesis and Experimental Protocols

Below is a generalized, hypothetical workflow for the synthesis of a spiro[5.5]undecanone derivative, based on common organic synthesis strategies. This is not a validated protocol for the target compound.

Hypothetical Experimental Protocol: Synthesis of a Spiro[5.5]undecanone Derivative via Robinson Annulation

  • Objective: To construct the spiro[5.5]undecane core through a Michael addition followed by an intramolecular aldol condensation.

  • Materials:

    • Cyclohexanone derivative (starting material)

    • Methyl vinyl ketone (MVK)

    • Base catalyst (e.g., potassium hydroxide, sodium ethoxide) or Acid catalyst (e.g., phosphoric acid)

    • Anhydrous solvent (e.g., ethanol, benzene)

    • Deuterated solvent for NMR analysis (e.g., CDCl₃)

    • Silica gel for column chromatography

    • Appropriate eluents (e.g., hexane/ethyl acetate mixture)

  • Procedure:

    • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with the cyclohexanone derivative and the anhydrous solvent.

    • Reagent Addition: The catalyst is added to the flask. The MVK, dissolved in the anhydrous solvent, is then added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).

    • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified period. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride for a basic reaction). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired spiro[5.5]undecenone.

    • Reduction (Hypothetical step for the target molecule): The resulting enone could then be selectively reduced to the corresponding saturated ketone and the other carbonyl group to a hydroxyl group to potentially yield a structure similar to this compound. This would require further specific reduction steps.

    • Characterization: The structure of the purified product is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and MS).

Diagram 1: Generalized Synthetic Workflow

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start setup Setup Inert Atmosphere Flask start->setup add_reagents Add Cyclohexanone Derivative & Solvent setup->add_reagents add_catalyst Add Catalyst add_reagents->add_catalyst add_mvk Dropwise Addition of MVK add_catalyst->add_mvk stir Stir/Reflux & Monitor (TLC) add_mvk->stir Michael Addition & Aldol Condensation quench Quench Reaction stir->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Spectroscopic Characterization purify->analyze end_node End analyze->end_node

A generalized workflow for the synthesis of a spiro[5.5]undecanone derivative.

Biological Activity and Signaling Pathways

There is no specific information in the searched scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

However, the spiro[5.5]undecane scaffold is recognized as a "privileged structure" in medicinal chemistry.[3] Compounds containing this framework have been investigated for a variety of biological activities, including:

  • Anti-cancer properties: Some spiro[5.5]undecane derivatives have been synthesized and evaluated for their in-vitro anti-cancer activity.[4]

  • Anti-HIV activity: Certain functionalized spiro[5.5]undecane-1,5,9-triones have shown potential as inhibitors of HIV-1.[5]

  • Nicotinic receptor antagonism: Alkaloids with spiro structures have been identified as potent nicotinic receptor antagonists.[1]

  • Tachykinin antagonism: Azaspiro compounds are explored for treating conditions like depression, anxiety, and pain.[1]

The biological activity of these related compounds suggests that this compound could be a candidate for biological screening, but any such potential is purely speculative without experimental data.

Diagram 2: Logical Relationship of Spiro[5.5]undecane in Drug Discovery

G A Spiro[5.5]undecane Scaffold B Chemical Synthesis & Derivatization A->B C Compound Library of Spiro[5.5]undecane Analogs B->C D Target Compound: This compound C->D E Biological Screening C->E F Identification of Potential Bioactivity E->F Hit Identification G Lead Optimization F->G H Drug Candidate G->H

The role of the spiro[5.5]undecane scaffold in a typical drug discovery process.

Conclusion

This compound (CAS: 154464-88-7) is a commercially available but scientifically under-documented chemical entity. While its basic identifiers are known, a significant data gap exists regarding its detailed properties, synthesis, and biological functions. The broader class of spiro[5.5]undecane compounds holds considerable interest in medicinal chemistry, suggesting that this particular molecule could be a valuable subject for future research to elucidate its chemical and biological characteristics. Researchers and drug development professionals are encouraged to undertake foundational studies to characterize this compound fully.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 9-Hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the spirocyclic compound 9-Hydroxyspiro[5.5]undecan-3-one. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information on closely related analogs and general synthetic methodologies to provide a broader context for researchers.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₈O₂Synthonix[1]
Molecular Weight 182.26 g/mol Synthonix[1]
IUPAC Name This compoundSigma-Aldrich
InChI Key ZZDXSKAJGIHTQN-UHFFFAOYSA-NSigma-Aldrich
Physical Form White solidSigma-Aldrich
Purity >90%Sigma-Aldrich

Note: The lack of publicly available experimental data for certain properties highlights an opportunity for further research to fully characterize this compound.

For context, a related compound, 7,9-dimethylspiro[5.5]undecan-3-one, has a reported melting point of 57.76 °C[2]. This may provide a rough estimate, though substitution patterns significantly influence melting points.

Proposed Synthetic Workflow

A specific experimental protocol for the synthesis of this compound is not detailed in the literature. However, a plausible and efficient synthetic route can be proposed based on the well-established Robinson annulation reaction, a powerful method for the formation of six-membered rings in a fused system[3][4]. This reaction involves a Michael addition followed by an intramolecular aldol condensation[1].

A general workflow for the synthesis of a hydroxyspiroketone like this compound could involve the following steps:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Cyclohexanone derivative with hydroxyl protection Cyclohexanone derivative with hydroxyl protection Michael Addition Michael Addition Cyclohexanone derivative with hydroxyl protection->Michael Addition Methyl vinyl ketone Methyl vinyl ketone Methyl vinyl ketone->Michael Addition Intramolecular Aldol Condensation Intramolecular Aldol Condensation Michael Addition->Intramolecular Aldol Condensation Deprotection Deprotection Intramolecular Aldol Condensation->Deprotection Chromatography Chromatography Deprotection->Chromatography This compound This compound Chromatography->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies for Key Experiments Cited (General Protocols):

1. Robinson Annulation (General Procedure):

  • Michael Addition: A ketone is treated with a base (e.g., sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking an α,β-unsaturated ketone (like methyl vinyl ketone) in a conjugate addition. The reaction is typically carried out in a protic solvent like ethanol[1].

  • Intramolecular Aldol Condensation: The resulting 1,5-diketone is then treated with a base to induce an intramolecular aldol reaction, forming a six-membered ring. Subsequent dehydration (often acid- or base-catalyzed) yields the α,β-unsaturated ketone within the newly formed ring[4].

2. Purification (General Procedure):

  • The crude product from the reaction mixture is typically purified using column chromatography on silica gel. The choice of eluent (e.g., a mixture of hexane and ethyl acetate) is optimized to achieve separation of the desired product from any unreacted starting materials or byproducts.

Potential Signaling Pathway Involvement

Direct evidence of the biological activity or signaling pathway modulation by this compound is currently unavailable. However, studies on structurally similar spiro[5.5]undecane derivatives suggest potential interactions with biological targets. For instance, various spiro compounds have been investigated for their activity as HIV-1 inhibitors and for their modulatory effects on GABA receptors[5][6].

The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system. Its modulation by various compounds, including those with bicyclic structures and hydroxyl groups, has been documented[7][8]. The structural features of this compound make it a candidate for investigation as a potential modulator of GABA-A receptor activity.

Below is a conceptual diagram illustrating the general mechanism of GABA-A receptor modulation, which could be a hypothetical target for this compound.

G This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Potential Allosteric Modulation Chloride Ion Channel Chloride Ion Channel GABA-A Receptor->Chloride Ion Channel Opens Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Channel->Neuronal Hyperpolarization Influx of Cl- Inhibitory Effect Inhibitory Effect Neuronal Hyperpolarization->Inhibitory Effect

Caption: Hypothetical modulation of the GABA-A receptor by this compound.

Disclaimer: The proposed synthetic workflow and potential signaling pathway involvement are based on established chemical principles and data from analogous compounds. Further experimental validation is required to confirm these hypotheses for this compound.

References

An In-Depth Technical Guide to the Structural Elucidation and Conformation of 9-Hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and conformational analysis of 9-Hydroxyspiro[5.5]undecan-3-one. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies and expected analytical outcomes based on the principles of organic chemistry and data from analogous spiro[5.5]undecane derivatives. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel spirocyclic compounds in drug discovery and materials science. We will explore the application of spectroscopic techniques for structural determination and delve into the conformational isomerism inherent to the spiro[5.5]undecane framework.

Introduction

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. This compound, with its combination of a hydroxyl group, a ketone, and a spiro[5.5]undecane core, represents a versatile scaffold for the development of novel therapeutic agents. The precise determination of its three-dimensional structure and conformational preferences is paramount for understanding its chemical reactivity and biological activity.

This guide will systematically address the structural elucidation of this compound through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it will explore the conformational landscape of the spiro[5.5]undecane system, which is crucial for structure-activity relationship (SAR) studies.

Structural Elucidation

The unambiguous determination of the chemical structure of this compound is achieved through the combined application of several spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are essential.

Expected ¹H NMR Data:

The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region due to the cyclohexane rings. Key expected resonances include:

  • A multiplet corresponding to the proton attached to the carbon bearing the hydroxyl group (C9-H).

  • Signals for the protons alpha to the ketone (C2-H₂ and C4-H₂).

  • A complex series of overlapping multiplets for the remaining methylene protons of the two rings.

Expected ¹³C NMR Data:

The carbon NMR spectrum will provide information on the number and type of carbon atoms. Key expected chemical shifts are:

  • A signal in the downfield region characteristic of a ketone carbonyl carbon (C3).

  • A signal corresponding to the carbon atom attached to the hydroxyl group (C9).

  • A signal for the spiro carbon atom (C6).

  • Several signals in the aliphatic region for the remaining methylene carbons.

Table 1: Hypothetical NMR Spectroscopic Data for this compound

Technique Expected Chemical Shift (δ) / ppm Assignment
¹³C NMR~210C=O (C3)
~68CH-OH (C9)
~45Spiro-C (C6)
~40-50CH₂ (alpha to C=O)
~20-40Other CH₂
¹H NMR~3.8CH-OH (C9)
~2.2-2.5CH₂ (alpha to C=O)
~1.2-2.0Other CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl)3500 - 3200Broad, Strong
C=O (ketone)1725 - 1705Strong
C-O (hydroxyl)1260 - 1000Medium
C-H (sp³)3000 - 2850Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₈O₂), the expected molecular weight is 182.26 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Expected Fragmentation Pattern:

  • Loss of a water molecule (M-18) from the molecular ion.

  • Alpha-cleavage adjacent to the ketone and hydroxyl groups.

  • Ring fragmentation of the spirocyclic system.

Conformational Analysis

The spiro[5.5]undecane skeleton is comprised of two fused cyclohexane rings. The conformational flexibility of these rings significantly influences the overall shape and properties of the molecule.

Chair Conformations

The most stable conformation for a cyclohexane ring is the chair form. In spiro[5.5]undecane, both rings will preferentially adopt a chair conformation. The relative orientation of these two chairs can lead to different diastereomers if substituents are present.

Influence of Substituents

The hydroxyl group at the C9 position and the ketone at the C3 position will influence the conformational equilibrium.

  • Hydroxyl Group (C9): The hydroxyl group can exist in either an axial or equatorial position. The equatorial position is generally favored to minimize steric interactions. Intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen is a possibility that could influence the conformational preference.

  • Ketone Group (C3): The presence of the sp²-hybridized carbonyl carbon slightly flattens the chair conformation of the ring it is in.

Computational Modeling

In the absence of direct experimental data like X-ray crystallography, computational methods such as Density Functional Theory (DFT) and molecular mechanics are invaluable for predicting the most stable conformations and the energy barriers between them. These calculations can provide insights into the preferred orientation of the hydroxyl group and the overall geometry of the molecule.

Experimental Protocols

The following are illustrative experimental protocols for the synthesis and characterization of this compound.

Illustrative Synthesis Workflow

A plausible synthetic route to this compound could involve a Robinson annulation reaction followed by a stereoselective reduction of a diketone precursor.

G start Cyclohexanone and Methyl Vinyl Ketone robinson Robinson Annulation start->robinson diketone Spiro[5.5]undecane-3,9-dione robinson->diketone reduction Selective Reduction diketone->reduction product This compound reduction->product purification Purification (Chromatography) product->purification G product Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation G compound This compound primary_screening Primary Screening (e.g., Receptor Binding Assays) compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (e.g., Cell-based Assays) hit_identification->secondary_screening lead_optimization Lead Optimization secondary_screening->lead_optimization

Spectroscopic Profile of 9-Hydroxyspiro[5.5]undecan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the spirocyclic compound 9-Hydroxyspiro[5.5]undecan-3-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its functional groups and structural features. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and similar spirocyclic compounds.

Introduction

This compound is a bicyclic organic molecule featuring a spiro junction, a ketone, and a secondary alcohol. These functional groups impart characteristic spectroscopic signatures that can be used for its identification and structural elucidation. This guide details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70m1HH-9
~2.40 - 2.20m4HH-2, H-4
~1.90 - 1.40m12HRemaining CH₂
~1.60br s1HOH
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~211.0CC-3 (C=O)
~68.0CHC-9 (CH-OH)
~45.0CC-5 (Spiro)
~40.0 - 20.0CH₂Remaining CH₂
Table 3: Predicted IR Data (Liquid Film)
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~2930, ~2860StrongC-H stretch (alkane)
~1715StrongC=O stretch (ketone)[1][2]
~1050MediumC-O stretch (secondary alcohol)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
182Low[M]⁺ (Molecular Ion)
164Moderate[M - H₂O]⁺
125Moderateα-cleavage at C5-C6/C5-C11
98HighMcLafferty-type rearrangement
55HighVarious fragmentation pathways

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).[3]

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups (hydroxyl and carbonyl).

Procedure:

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for cyclic alcohols and ketones include dehydration (loss of H₂O) and alpha-cleavage.[4][5]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in elucidating the structure of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Data_Integration cluster_data Spectroscopic Data Structure Proposed Structure: This compound NMR_Data NMR Data (Connectivity, Chemical Environment) Structure->NMR_Data Confirms IR_Data IR Data (Functional Groups: -OH, C=O) Structure->IR_Data Confirms MS_Data MS Data (Molecular Weight, Fragmentation) Structure->MS_Data Confirms

Caption: Integration of spectroscopic data to confirm the chemical structure.

References

An In-depth Technical Guide on the Synthesis and Characterization of 9-Hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the spirocyclic compound, 9-Hydroxyspiro[5.5]undecan-3-one. This molecule holds potential interest for researchers in medicinal chemistry and drug development due to its structural features. This document outlines a plausible synthetic route, detailed experimental protocols, and the expected analytical characterization of the target compound and its key intermediate.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the construction of the spiro[5.5]undecane backbone via a Robinson annulation reaction to yield spiro[5.5]undecane-3,9-dione. The subsequent step is a selective reduction of one of the ketone functionalities to afford the desired this compound.

Synthesis_Pathway A 1,3-Cyclohexanedione C Spiro[5.5]undecane-3,9-dione A->C Robinson Annulation B Methyl Vinyl Ketone B->C D This compound C->D Selective Reduction

A high-level overview of the synthetic route.

Experimental Protocols

Synthesis of Spiro[5.5]undecane-3,9-dione

The formation of the spirocyclic dione is accomplished through a Robinson annulation, which combines a Michael addition and an intramolecular aldol condensation.[1]

Materials:

  • 1,3-Cyclohexanedione

  • Methyl vinyl ketone

  • Triethylamine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium methoxide

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure: [2]

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in DCM, add triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) at 23 °C.

  • Stir the mixture for 96 hours under the exclusion of light.

  • Concentrate the mixture under reduced pressure to yield the crude Michael adduct.

  • Dissolve the Michael adduct in MeOH and add sodium methoxide (3.0 eq) in one portion while stirring at 23 °C.

  • After 24 hours, add a further portion of sodium methoxide (1.0 eq).

  • After an additional 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to yield spiro[5.5]undecane-3,9-dione.

Synthesis of this compound

The selective mono-reduction of the dione to the desired hydroxy-ketone can be achieved using a mild reducing agent such as sodium borohydride. The chemoselectivity of sodium borohydride allows for the reduction of one ketone in the presence of the other under controlled conditions.[3]

Materials:

  • Spiro[5.5]undecane-3,9-dione

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure: [4]

  • Dissolve spiro[5.5]undecane-3,9-dione (1.0 eq) in a mixture of methanol and dichloromethane at -78 °C.

  • Slowly add sodium borohydride (0.25 - 0.5 eq) to the solution while maintaining the low temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic techniques.

Spiro[5.5]undecane-3,9-dione
Property Value Reference
Molecular Formula C₁₁H₁₆O₂[5]
Molecular Weight 180.24 g/mol [5]
Appearance White to off-white solid
CAS Number 5607-35-2[5]
Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.70-2.50 (m, 8H), 1.90-1.70 (m, 8H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 211.0 (C=O), 49.0 (spiro-C), 37.0 (CH₂), 28.0 (CH₂).
IR (KBr, cm⁻¹) ν: ~1715 (C=O stretching).
Mass Spectrometry (EI) m/z (%): 180 (M⁺).
This compound
Property Value Reference
Molecular Formula C₁₁H₁₈O₂[6]
Molecular Weight 182.26 g/mol [6]
Appearance White solid[6]
CAS Number 154464-88-7[6]

| Spectroscopic Data | Expected Values | | :--- | :--- | :--- | | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.60 (m, 1H, CH-OH), 2.70-2.20 (m, 4H), 2.00-1.40 (m, 12H), ~1.5 (br s, 1H, OH). | | ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~212.0 (C=O), ~68.0 (CH-OH), ~48.0 (spiro-C), and other aliphatic carbons. | | IR (KBr, cm⁻¹) | ν: ~3400 (broad, O-H stretching), ~1710 (C=O stretching). | | Mass Spectrometry (EI) | m/z (%): 182 (M⁺), 164 (M⁺ - H₂O). |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_0 Synthesis of Spiro[5.5]undecane-3,9-dione cluster_1 Synthesis of this compound A Mixing Reactants (1,3-Cyclohexanedione, MVK, Triethylamine in DCM) B Reaction (96h, 23°C, dark) A->B C Workup & Aldol Condensation (NaOMe in MeOH) B->C D Purification (Column Chromatography) C->D E Dissolving Dione (MeOH/DCM, -78°C) D->E Intermediate Product F Selective Reduction (Addition of NaBH4) E->F G Quenching & Workup F->G H Purification (Column Chromatography) G->H I Characterization (NMR, IR, MS) H->I Final Product

A detailed workflow from starting materials to final characterization.

References

Navigating Uncharted Territory: A Technical Guide to the Potential Biological Activity of 9-Hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the potential biological activity of the novel chemical entity, 9-Hydroxyspiro[5.5]undecan-3-one. To date, a thorough review of the scientific literature reveals a notable absence of specific studies on the bioactivity of this compound. However, the spiro[5.5]undecane scaffold, of which this compound is a member, is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects. This document serves as a foundational resource by summarizing the known biological activities of structurally related spiro[5.5]undecane analogues, proposing a comprehensive experimental strategy for the initial biological evaluation of this compound, and outlining potential signaling pathways for investigation.

Introduction: The Spiro[5.5]undecane Scaffold - A Privileged Motif in Drug Discovery

Spirocyclic systems, characterized by a single atom common to two rings, have garnered significant interest in drug discovery due to their inherent three-dimensionality and conformational rigidity. The spiro[5.5]undecane framework, in particular, offers a versatile and synthetically accessible core for the development of novel therapeutic agents. While direct biological data for this compound is not currently available, the diverse activities of its chemical relatives provide a strong impetus for its investigation.

Biological Activities of Structurally Related Spiro[5.5]undecane Derivatives

To build a rationale for the potential therapeutic applications of this compound, it is instructive to review the documented biological activities of other compounds sharing the spiro[5.5]undecane core. A summary of these findings is presented in Table 1.

Spiro[5.5]undecane Derivative Class Reported Biological Activity Key Findings Reference
1,9-Diazaspiro[5.5]undecanesObesity, Pain ManagementAntagonism of melanin-concentrating hormone receptor 1 (MCH-R1); multimodal activity against receptors associated with pain.[1]
Spiro[5.5]undecane-1,5,9-trionesAnti-HIV, AnticancerInhibition of HIV-1 replication; promising in vitro anticancer activity.[2][3]
3,9-Diazaspiro[5.5]undecane-based compoundsGABA Receptor AntagonismCompetitive antagonists of γ-aminobutyric acid type A (GABAA) receptors, with potential immunomodulatory applications.[4]
3-Oxaspiro[5.5]undecan-9-oneAnticancer, AntiviralInhibition of geranylgeranyltransferase I (GGTase I), crucial in cancer cell proliferation; potential as CCR5 antagonists for HIV treatment.[5]
7,9-Dimethylspiro[5.5]undecan-3-oneFragrance IngredientEvaluated for genotoxicity and determined to be non-genotoxic.[2]

Proposed Experimental Workflow for the Biological Evaluation of this compound

Given the absence of existing data, a systematic approach is required to elucidate the biological activity of this compound. The following section details a proposed experimental workflow, from initial cytotoxicity screening to more targeted mechanistic studies.

Initial Cytotoxicity Screening

A primary assessment of the compound's effect on cell viability is essential. This can be achieved using a panel of human cancer cell lines representing different tumor types.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start This compound cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) start->cytotoxicity result Significant Cytotoxicity? cytotoxicity->result apoptosis Apoptosis Assays (Annexin V/PI Staining) result->apoptosis Yes cell_cycle Cell Cycle Analysis (Flow Cytometry) result->cell_cycle Yes no_activity No Significant Activity (Consider Derivatization or Alternative Assays) result->no_activity No target_id Target Identification (e.g., Kinase Profiling) apoptosis->target_id cell_cycle->target_id pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) target_id->pathway_analysis

Figure 1: Proposed experimental workflow for the biological evaluation of this compound.

Hypothetical Signaling Pathway and Mechanism of Action

Based on the activities of related spiro[5.5]undecane derivatives, a plausible, yet entirely hypothetical, mechanism of action for this compound could involve the modulation of a key signaling pathway implicated in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical PI3K/Akt/mTOR Pathway Modulation receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis compound This compound (Hypothetical Inhibitor) compound->akt Inhibition?

Figure 2: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

While this compound remains a molecule of unknown biological function, the precedent set by other spiro[5.5]undecane-containing compounds suggests its potential as a valuable scaffold in drug discovery. The experimental workflow proposed herein provides a clear and systematic path for its initial biological characterization. Future research should focus on executing these foundational studies to determine if this compound or its derivatives warrant further development as therapeutic agents. The synthesis of a focused library of analogues will also be crucial for establishing structure-activity relationships and optimizing any identified biological activities.

References

The Discovery and Natural Occurrence of Hydroxyspiro Undecanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyspiro undecanone derivatives represent a fascinating and structurally complex class of natural products. Their unique three-dimensional architecture, centered around a spirocyclic undecane core featuring hydroxyl and ketone functionalities, has drawn significant attention from the scientific community. These compounds are predominantly found in terrestrial and marine-derived fungi and have demonstrated a range of promising biological activities. This technical guide provides an in-depth overview of the discovery, natural occurrence, isolation, structure elucidation, and biological significance of these intricate molecules.

Natural Occurrence and Discovery

Hydroxyspiro undecanone and its related derivatives are primarily metabolites of fungi, particularly endophytic and marine-derived species. These microorganisms have evolved to produce a diverse array of secondary metabolites as a means of chemical defense and communication. The discovery of these compounds is often the result of systematic screening of fungal extracts for specific biological activities.

One of the most well-documented examples of a complex hydroxylated spirocyclic natural product with a carbonyl functionality is Purpurolide A . While technically a sesquiterpene lactone with a 5/5/5 spirocyclic skeleton, its discovery and characterization provide a quintessential case study for the broader class of hydroxylated spiro-carbonyl compounds.

Case Study: Purpurolide A

Purpurolide A was isolated from the endophytic fungus Penicillium purpurogenum IMM003.[1][2][3] Its discovery was the result of chemical investigation of the fungal cultures, leading to the identification of this unprecedented natural product.[3]

Experimental Protocols

The isolation and structure elucidation of hydroxyspiro undecanone derivatives and related compounds require a combination of chromatographic and spectroscopic techniques.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of fungal secondary metabolites.

G cluster_0 Extraction and Fractionation cluster_1 Purification cluster_2 Structure Elucidation Fungal_Culture Fungal Culture (e.g., P. purpurogenum on solid rice medium) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions with varying polarity Column_Chromatography->Fractions Sephadex_Chromatography Sephadex LH-20 Chromatography Fractions->Sephadex_Chromatography HPLC Preparative HPLC Sephadex_Chromatography->HPLC Pure_Compound Pure Hydroxyspiro Undecanone Derivative HPLC->Pure_Compound NMR 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Pure_Compound->NMR MS High-Resolution Mass Spectrometry (HR-MS) Pure_Compound->MS X_ray Single-Crystal X-ray Diffraction Pure_Compound->X_ray G cluster_0 Inhibition of Fat Digestion Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Fatty_Acids_Monoglycerides Fatty Acids & Monoglycerides Pancreatic_Lipase->Fatty_Acids_Monoglycerides Absorption Intestinal Absorption Fatty_Acids_Monoglycerides->Absorption Purpurolide_A Purpurolide A Purpurolide_A->Pancreatic_Lipase Inhibition

References

Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies centered on the spiro[5.5]undecane scaffold. This unique structural motif, consisting of two six-membered rings sharing a single carbon atom, is a key component in a variety of natural products and pharmacologically active compounds. Understanding its conformational landscape and stereoelectronic properties through computational methods is crucial for the rational design of novel therapeutics. This document summarizes key quantitative data, outlines detailed experimental (computational) protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Conformational Landscape of Spiro[5.5]undecane and its Derivatives

The conformational flexibility of the two cyclohexane rings in spiro[5.5]undecane gives rise to several possible stereoisomers. Computational studies, primarily employing Density Functional Theory (DFT), ab initio methods, and molecular mechanics, have been instrumental in elucidating the relative stabilities of these conformers.

Conformational Energies of Hetero-substituted Spiro[5.5]undecanes

A significant body of research has focused on the conformational preferences of spiro[5.5]undecane analogs where carbon atoms are substituted with heteroatoms such as oxygen, sulfur, and selenium. These substitutions introduce complex stereoelectronic interactions, such as the anomeric effect, which profoundly influence the stability of different conformations.

A study by Faal et al. investigated the conformational behaviors of 1,7-dioxa-, 1,7-dithia-, and 1,7-diselena-spiro[5.5]undecane using DFT (B3LYP/6-311+G) and ab initio (MP2/6-311+G ) methods. The three main conformations considered were:

  • Conformation A: Both heteroatoms have an electron pair oriented antiperiplanar to the C-X bond.

  • Conformation B: Only one heteroatom has an electron pair oriented antiperiplanar to the C-X bond.

  • Conformation C: Neither heteroatom has an electron pair oriented antiperiplanar to the C-X bond.

The calculated relative Gibbs free energies (ΔG in kcal/mol) at the B3LYP/6-311+G** level of theory are summarized in the table below.

CompoundConformerRelative Gibbs Free Energy (ΔG, kcal/mol)
1,7-dioxaspiro[5.5]undecane A0.00
B3.74[1]
C8.17[1]
1,7-dithiaspiro[5.5]undecane A0.00
B2.01[1]
C4.11[1]
1,7-diselenaspiro[5.5]undecane A0.00
B1.47[1]
C2.51[1]

These results clearly indicate the greater stability of conformation A, which is attributed to the stabilizing anomeric effects.

Computational Methodologies

The accuracy and reliability of computational studies heavily depend on the chosen theoretical methods and parameters. This section details the protocols employed in the representative studies cited in this guide.

DFT and Ab Initio Calculations for Hetero-substituted Spiro[5.5]undecanes

The conformational analysis of 1,7-dioxa-, 1,7-dithia-, and 1,7-diselena-spiro[5.5]undecane was carried out using the following protocol:

  • Software: GAUSSIAN 03 package.

  • Geometry Optimization: Hybrid Density Functional Theory (DFT) at the B3LYP level with the 6-311+G** basis set.

  • Single-Point Energy Calculations: Ab initio Møller-Plesset perturbation theory of the second order (MP2) with the 6-311+G** basis set on the B3LYP optimized geometries.

  • Analysis: Natural Bond Orbital (NBO) analysis was performed to investigate the stereoelectronic interactions, including the anomeric effect. Thermodynamic parameters such as Gibbs free energy (G), enthalpy (H), and entropy (S) were calculated to determine the relative stabilities of the conformers.

The workflow for these computational studies can be visualized as follows:

computational_workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_mp2 Ab Initio Calculations cluster_analysis Analysis start Define Spiro[5.5]undecane Analog and Conformers (A, B, C) geom_opt Geometry Optimization (B3LYP/6-311+G) start->geom_opt freq_calc Frequency Calculation (B3LYP/6-311+G) geom_opt->freq_calc sp_energy Single-Point Energy (MP2/6-311+G**) geom_opt->sp_energy nbo NBO Analysis (Anomeric Effect) geom_opt->nbo thermo Thermodynamic Analysis (ΔG, ΔH, ΔS) freq_calc->thermo

Computational workflow for conformational analysis.

Biological Relevance and Signaling Pathways

The spiro[5.5]undecane scaffold is present in numerous natural products that exhibit significant biological activity. Of particular interest is the role of certain spiro[5.5]undecane derivatives as antagonists of nicotinic acetylcholine receptors (nAChRs).

Spiro[5.5]undecane Derivatives as Nicotinic Acetylcholine Receptor (nAChR) Antagonists

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in various neurological disorders, making them important drug targets. Certain alkaloids containing the spiro[5.5]undecane framework have been identified as potent nAChR antagonists.

The binding of an agonist, such as acetylcholine or nicotine, to nAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the cell membrane and activation of downstream signaling cascades. Key pathways activated by nAChR stimulation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway, which are involved in cell survival, proliferation, and differentiation.

Spiro[5.5]undecane-based antagonists competitively bind to the nAChR, preventing the binding of acetylcholine and thereby inhibiting the downstream signaling events. This inhibitory action can have therapeutic benefits in conditions characterized by excessive cholinergic activity.

The signaling pathway of nAChR and the inhibitory action of spiro[5.5]undecane antagonists can be represented by the following diagram:

nAChR_signaling cluster_receptor Cell Membrane cluster_agonists Agonists cluster_antagonist Antagonist cluster_downstream Downstream Signaling nAChR nAChR PI3K PI3K nAChR->PI3K Ras Ras nAChR->Ras ACh Acetylcholine ACh->nAChR Nicotine Nicotine Nicotine->nAChR Spiro Spiro[5.5]undecane Derivative Spiro->nAChR Akt Akt PI3K->Akt CellResponse Cellular Responses (Survival, Proliferation) Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB CREB->CellResponse

Inhibition of nAChR signaling by spiro[5.5]undecane derivatives.

Conclusion

Theoretical and computational studies have provided invaluable insights into the structural and electronic properties of spiro[5.5]undecane systems. Conformational analysis has revealed the delicate interplay of steric and stereoelectronic effects that govern the stability of different isomers, particularly in hetero-substituted analogs. Furthermore, the identification of spiro[5.5]undecane-containing natural products as potent nAChR antagonists highlights the therapeutic potential of this scaffold. The continued application of advanced computational techniques will undoubtedly facilitate the design and development of novel spiro[5.5]undecane-based drugs with improved efficacy and selectivity for a range of therapeutic targets. This guide serves as a foundational resource for professionals engaged in this exciting area of research.

References

A Technical Review of 9-Hydroxyspiro[5.5]undecan-3-one and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 9-Hydroxyspiro[5.5]undecan-3-one and its analogous compounds. The spiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities.[1] This review focuses on the synthesis, quantitative biological data, and mechanisms of action of these compounds, offering valuable insights for researchers in drug discovery and development.

Synthesis of the Spiro[5.5]undecane Core

The construction of the spiro[5.5]undecane framework is a key challenge in the synthesis of these molecules. The most prominent and versatile method for creating this bicyclic system is the Robinson annulation . This reaction involves a Michael addition of a ketone to a methyl vinyl ketone, followed by an intramolecular aldol condensation to form a six-membered ring.[2][3]

While a specific synthetic protocol for this compound is not extensively documented in the current literature, a plausible and efficient route can be proposed based on the well-established Robinson annulation reaction. The logical starting material would be 4-hydroxycyclohexanone .

Proposed Synthesis of this compound

The proposed synthesis involves the base-catalyzed reaction of 4-hydroxycyclohexanone with methyl vinyl ketone. The reaction proceeds through a Michael addition to form a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to yield the spirocyclic product.

Proposed Synthesis of this compound reactant1 4-Hydroxycyclohexanone plus + reactant2 Methyl Vinyl Ketone arrow1 Base (e.g., NaOH, EtOH) intermediate 1,5-Diketone Intermediate arrow1->intermediate arrow2 Intramolecular Aldol Condensation product This compound arrow2->product GABA-A Receptor Signaling Pathway GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds to Chloride_Channel Chloride Ion Channel Opening GABAAR->Chloride_Channel Activates Spiro_Antagonist Spiro[5.5]undecane Antagonist Spiro_Antagonist->GABAAR Competitively Binds Block Blockade Chloride_Influx Chloride Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Block->Chloride_Channel Prevents Apoptosis Induction Pathway Spiro_Compound Spiro[5.5]undecane Anticancer Agent Cellular_Stress Induction of Cellular Stress Spiro_Compound->Cellular_Stress Mitochondria Mitochondrial Pathway Cellular_Stress->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Navigating the Physicochemical Landscape of 9-Hydroxyspiro[5.5]undecan-3-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyspiro[5.5]undecan-3-one, a spirocyclic compound featuring both a hydroxyl and a ketone functional group, presents a unique structural motif of interest in medicinal chemistry and materials science. Its physicochemical properties, particularly solubility and stability in organic solvents, are critical parameters for its application in drug development, synthesis, and formulation. This technical guide provides a comprehensive overview of the theoretical considerations and experimental approaches for determining the solubility and stability of this compound. Due to a lack of publicly available empirical data for this compound, this document focuses on the foundational principles and generalized methodologies that are scientifically established for compounds of this nature.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its polar and non-polar components. The presence of a hydroxyl (-OH) and a carbonyl (C=O) group allows for hydrogen bonding with polar solvents.[1][2] Conversely, the spirocyclic undecane backbone is non-polar and will favor interactions with non-polar solvents.

General Solubility Principles:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of the solvent to act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and ketone moieties.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Good solubility is expected.[1] These solvents can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions with the carbonyl group.[1]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While the hydrocarbon skeleton has an affinity for these solvents, the polar functional groups will hinder dissolution. As the carbon chain length of a molecule increases, its solubility in water and other polar solvents tends to decrease.[1][2]

The following table illustrates how quantitative solubility data for this compound would be presented. Note: The following data is hypothetical and for illustrative purposes only.

SolventTemperature (°C)Predicted Solubility (mg/mL)
Methanol25> 50
Ethanol25> 50
Acetone2520 - 40
Acetonitrile2510 - 20
Dichloromethane255 - 10
Toluene25< 1
Hexane25< 0.1

Stability Considerations

The chemical stability of this compound is primarily influenced by its two functional groups: a secondary alcohol and a ketone.

  • Oxidation: Secondary alcohols can be oxidized to ketones.[3][4] The presence of oxidizing agents could potentially convert this compound into the corresponding dione. Common oxidizing agents used for this transformation include acidified potassium dichromate(VI) or potassium manganate(VII).[3]

  • Reduction: Both the ketone and, under more forcing conditions, the secondary alcohol can be reduced. For instance, sodium borohydride would be expected to reduce the ketone to a second hydroxyl group, yielding a diol.

  • pH Sensitivity: Both very low and very high pH could catalyze degradation pathways such as dehydration of the alcohol or reactions involving the enolate of the ketone.

  • Thermal Stability: The thermal stability would need to be determined experimentally, typically through thermogravimetric analysis (TGA).

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of a novel compound like this compound are crucial for reproducible results. The following are generalized yet detailed methodologies.

Protocol 1: Equilibrium Solubility Determination by HPLC
  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different organic solvent of interest.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: The filtered solution is then diluted with a suitable mobile phase and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

  • Calibration Curve: A calibration curve is generated using standard solutions of this compound of known concentrations.

  • Calculation: The concentration of the compound in the saturated solution is determined by comparing its peak area to the calibration curve. This concentration represents the equilibrium solubility.

Protocol 2: Stability Assessment by Forced Degradation Studies
  • Stock Solution Preparation: A stock solution of this compound is prepared in a non-reactive solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions in separate vials:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Stored at 80°C for 48 hours.

    • Photolytic: Exposed to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by HPLC.

  • Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample. The formation of any degradation products is also monitored.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for assessing the solubility and stability of a target compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) prep_sat Prepare Saturated Solutions (Compound + Solvents) equil Equilibrate (24-48h at 25°C) prep_sat->equil filter Filter Supernatant (0.22 µm filter) equil->filter hplc_sol Analyze by HPLC filter->hplc_sol calc_sol Calculate Solubility (vs. Calibration Curve) hplc_sol->calc_sol report Generate Physicochemical Profile Report calc_sol->report prep_stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress hplc_stab Analyze by HPLC (at time intervals) stress->hplc_stab calc_stab Calculate Degradation (%) hplc_stab->calc_stab calc_stab->report start Target Compound: This compound start->prep_sat start->prep_stock

Generalized workflow for solubility and stability testing.

Conclusion

While specific experimental data for this compound remains to be published, a strong predictive understanding of its solubility and stability can be derived from the fundamental principles of organic chemistry. The presence of both polar functional groups and a non-polar hydrocarbon backbone suggests a nuanced solubility profile, with higher solubility in polar organic solvents. Its stability is primarily dictated by the reactivity of the secondary alcohol and ketone moieties. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical determination of these critical physicochemical parameters, which are indispensable for the advancement of this compound in research and development.

References

Methodological & Application

Synthesis of 9-Hydroxyspiro[5.5]undecan-3-one via Robinson Annulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 9-Hydroxyspiro[5.5]undecan-3-one, a spirocyclic compound of interest in medicinal chemistry and drug development. The synthesis is centered around the Robinson annulation, a powerful ring-forming reaction in organic chemistry.[1][2][3] This is followed by a selective reduction to yield the target hydroxyketone.

Introduction

The Robinson annulation is a classic method for the formation of a six-membered ring onto a ketone.[2] The reaction proceeds through a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[2][4] This methodology is widely employed in the synthesis of steroids, terpenoids, and other complex natural products.[3] In this protocol, we apply the Robinson annulation to a protected cyclohexanedione derivative to construct the spiro[5.5]undecane framework, which is a common scaffold in various biologically active molecules. Subsequent selective reduction of one of the ketone functionalities furnishes the desired this compound.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed in three main steps starting from 1,4-cyclohexanedione:

  • Protection of one carbonyl group: 1,4-Cyclohexanedione is first protected as a mono-ketal to ensure regioselectivity in the subsequent Robinson annulation.

  • Robinson Annulation: The protected cyclohexanedione undergoes a Robinson annulation with methyl vinyl ketone to form the spiro[5.5]undecane dione precursor.

  • Selective Reduction: One of the ketone groups in the spirodione is selectively reduced to a hydroxyl group to yield the final product.

Synthetic_Scheme 1,4-Cyclohexanedione 1,4-Cyclohexanedione 1,4-Cyclohexanedione_mono-ketal 1,4-Cyclohexanedione_mono-ketal 1,4-Cyclohexanedione->1,4-Cyclohexanedione_mono-ketal Protection Spiro[5.5]undecane-1,7-dione_mono-ketal Spiro[5.5]undecane-1,7-dione_mono-ketal 1,4-Cyclohexanedione_mono-ketal->Spiro[5.5]undecane-1,7-dione_mono-ketal Robinson Annulation (Methyl Vinyl Ketone) This compound This compound Spiro[5.5]undecane-1,7-dione_mono-ketal->this compound Deprotection & Selective Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (1,4-Cyclohexanedione monoethylene ketal)

This procedure protects one of the carbonyl groups of 1,4-cyclohexanedione, directing the subsequent Robinson annulation to the desired position.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1,4-Cyclohexanedione112.1310.0 g0.089 mol
Ethylene glycol62.075.5 g (5.0 mL)0.089 mol
p-Toluenesulfonic acid172.200.2 g1.16 mmol
Toluene-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (10.0 g, 0.089 mol), ethylene glycol (5.5 g, 0.089 mol), p-toluenesulfonic acid (0.2 g, 1.16 mmol), and toluene (100 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,4-dioxaspiro[4.5]decan-8-one as a colorless oil.

Step 2: Synthesis of Spiro[5.5]undecane-1,7-dione monoethylene ketal

This step involves the Robinson annulation of the protected cyclohexanedione with methyl vinyl ketone to form the spirocyclic dione.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1,4-Dioxaspiro[4.5]decan-8-one156.1810.0 g0.064 mol
Methyl vinyl ketone70.095.4 g (6.3 mL)0.077 mol
Sodium ethoxide (21% in ethanol)68.0520.8 mL0.064 mol
Ethanol-100 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 0.064 mol) in ethanol (50 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the sodium ethoxide solution to the cooled ketone solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Add a solution of methyl vinyl ketone (5.4 g, 0.077 mol) in ethanol (20 mL) dropwise over 30 minutes, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spiro[5.5]undecane-1,7-dione monoethylene ketal.

Step 3: Synthesis of this compound

This final step involves the deprotection of the ketal and the selective reduction of one carbonyl group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Spiro[5.5]undecane-1,7-dione monoethylene ketal224.295.0 g0.022 mol
Sodium borohydride (NaBH4)37.830.42 g0.011 mol
Methanol-50 mL-
Hydrochloric acid (2 M)-20 mL-
Diethyl ether-100 mL-

Procedure:

  • Dissolve the spiro[5.5]undecane-1,7-dione monoethylene ketal (5.0 g, 0.022 mol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.42 g, 0.011 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Slowly add 2 M hydrochloric acid (20 mL) to quench the reaction and hydrolyze the ketal.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data

The following table summarizes the expected physical and spectroscopic data for the key compounds. Note that experimental values may vary.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
1,4-Dioxaspiro[4.5]decan-8-oneC8H12O3156.18Colorless oil80-90
Spiro[5.5]undecane-1,7-dione monoethylene ketalC13H20O3224.29Pale yellow oil60-70
This compoundC11H18O2182.26White solid70-85

Spectroscopic Data for this compound (Predicted):

TechniqueExpected Peaks
¹H NMR (CDCl₃, 400 MHz) δ 3.6-3.8 (m, 1H, -CHOH), 2.2-2.5 (m, 4H, -CH₂C=O), 1.5-2.0 (m, 13H, other CH and CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 210-215 (C=O), 65-70 (-CHOH), 40-50 (spiro C), 20-40 (other CH₂)
IR (KBr, cm⁻¹) 3400-3300 (br, O-H), 2950-2850 (C-H), 1710 (C=O)
Mass Spec (EI, m/z) 182 [M]⁺, 164 [M-H₂O]⁺

Visualizations

Robinson Annulation Mechanism

The following diagram illustrates the key steps of the Robinson annulation: Michael addition followed by an intramolecular aldol condensation.

Robinson_Annulation cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation Enolate Enolate of 1,4-Dioxaspiro[4.5]decan-8-one Michael_Adduct 1,5-Diketone Intermediate Enolate->Michael_Adduct + Methyl Vinyl Ketone Aldol_Adduct β-Hydroxy Ketone Michael_Adduct->Aldol_Adduct Cyclization Enone_Product Spiro[5.5]undec-7-en-1-one-mono-ketal Aldol_Adduct->Enone_Product Dehydration

Caption: Mechanism of the Robinson Annulation.

Experimental Workflow

This diagram outlines the overall experimental workflow for the synthesis.

Experimental_Workflow Start Start: 1,4-Cyclohexanedione Protection Step 1: Ketal Protection Start->Protection Annulation Step 2: Robinson Annulation Protection->Annulation Reduction Step 3: Selective Reduction & Deprotection Annulation->Reduction Purification Final Purification (Column Chromatography) Reduction->Purification Product Product: This compound Purification->Product

Caption: Overall experimental workflow.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methyl vinyl ketone is toxic and a lachrymator; handle with extreme care.

  • Sodium ethoxide is a strong base and is corrosive.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

  • Toluene is a flammable and toxic solvent.

  • Dispose of all chemical waste according to institutional guidelines.

Disclaimer: This protocol is intended for use by trained chemists. The reaction conditions provided are based on general procedures for Robinson annulations and selective reductions and may require optimization for this specific substrate. It is the responsibility of the user to ensure that all safety precautions are followed.

References

Stereoselective Synthesis of 9-Hydroxyspiro[5.5]undecan-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 9-Hydroxyspiro[5.5]undecan-3-one, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis involves a two-stage strategy: the construction of a spiro[5.5]undecane-3,9-dione precursor followed by a highly selective stereochemical reduction.

I. Introduction

The spiro[5.5]undecane framework is a key structural motif in a variety of natural products and biologically active molecules. The defined three-dimensional arrangement of substituents on this rigid scaffold allows for precise interactions with biological targets. Specifically, the 9-hydroxy-3-one derivative holds significant potential for the development of novel therapeutics due to the presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ketone group) in a stereochemically controlled orientation. This document outlines a robust and reproducible methodology for the stereoselective synthesis of this target compound.

II. Synthetic Strategy

The overall synthetic approach is a convergent strategy that first establishes the spirocyclic core and then introduces the desired stereochemistry at the C-9 position.

A Cyclohexane-1,3-dione C Spiro[5.5]undec-7-ene-3,9-dione A->C Robinson Annulation B Methyl vinyl ketone B->C D Spiro[5.5]undecane-3,9-dione C->D Hydrogenation E This compound D->E Stereoselective Reduction

Caption: Overall synthetic workflow.

The key steps are:

  • Robinson Annulation: Formation of the spiro[5.5]undecane ring system through the reaction of a suitable cyclic diketone with an α,β-unsaturated ketone. For asymmetric synthesis, a proline-catalyzed variant can be employed to introduce chirality early on.

  • Hydrogenation: Saturation of the double bond formed during the annulation to yield the spiro[5.5]undecane-3,9-dione precursor.

  • Stereoselective Reduction: Diastereoselective reduction of one of the ketone functionalities to introduce the hydroxyl group with the desired stereochemistry.

III. Experimental Protocols

A. Synthesis of Spiro[5.5]undecane-3,9-dione (Precursor)

The synthesis of the spiro[5.5]undecane-3,9-dione precursor can be achieved via a Robinson annulation reaction. Both symmetric and asymmetric approaches are presented.

1. Asymmetric Robinson Annulation (Proline-Catalyzed)

This protocol allows for the enantioselective synthesis of the spiro[5.5]undecane core.

cluster_0 Asymmetric Robinson Annulation A Cyclohexane-1,3-dione E Reaction Mixture A->E B Methyl vinyl ketone B->E C (S)-Proline C->E D Solvent (e.g., DMF) D->E F Stir at RT E->F G Work-up & Purification F->G H Chiral Spiro[5.5]undec-7-ene-3,9-dione G->H I Hydrogenation (e.g., H2, Pd/C) H->I J Chiral Spiro[5.5]undecane-3,9-dione I->J

Caption: Workflow for asymmetric synthesis of the dione precursor.

Protocol:

  • To a solution of cyclohexane-1,3-dione (1.0 eq) in dimethylformamide (DMF), add (S)-proline (0.1 - 0.3 eq).

  • Stir the mixture at room temperature until the dione dissolves.

  • Add methyl vinyl ketone (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral enone.

  • Dissolve the enone in ethyl acetate and add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite® and concentrate the filtrate to yield the chiral spiro[5.5]undecane-3,9-dione.

ParameterValue
Enantiomeric Excess (ee) >90% (typical)
Diastereomeric Ratio (dr) >95:5 (typical)
Yield 60-80% (over 2 steps)

Table 1: Typical quantitative data for the asymmetric synthesis of the dione precursor.

B. Stereoselective Reduction of Spiro[5.5]undecane-3,9-dione

The crucial step for introducing the desired stereochemistry at the C-9 position is the selective reduction of one of the two ketone groups. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.

1. Diastereoselective Reduction using a Bulky Hydride Reagent

This protocol utilizes a sterically hindered hydride reagent to favor attack from the less hindered face of the carbonyl group.

cluster_1 Diastereoselective Reduction A Spiro[5.5]undecane-3,9-dione E Reaction Mixture A->E B Bulky Hydride Reagent (e.g., L-Selectride®) B->E C Solvent (e.g., THF) C->E D Low Temperature (-78 °C) D->E F Quench & Work-up E->F G Purification F->G H Diastereomerically Enriched This compound G->H

Caption: Workflow for the diastereoselective reduction.

Protocol:

  • Dissolve spiro[5.5]undecane-3,9-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add L-Selectride® (1.0 M solution in THF, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer of this compound.

ParameterValue
Diastereomeric Ratio (dr) >90:10 (favoring the equatorial alcohol)
Yield 70-90%

Table 2: Typical quantitative data for the diastereoselective reduction.

IV. Data Summary

StageProductYieldStereoselectivity
Asymmetric Annulation & Hydrogenation Chiral Spiro[5.5]undecane-3,9-dione60-80%>90% ee
Diastereoselective Reduction This compound70-90%>90:10 dr

Table 3: Summary of quantitative data for the overall synthesis.

V. Conclusion

The protocols described herein provide a reliable and stereocontrolled route to this compound. The use of an asymmetric Robinson annulation establishes the initial chirality of the spirocyclic core, while a subsequent diastereoselective reduction with a bulky hydride reagent allows for the precise installation of the hydroxyl group. This synthetic strategy offers a practical approach for the preparation of this valuable building block for use in drug discovery and development programs. Further optimization of reaction conditions and exploration of other chiral catalysts and reducing agents may lead to even higher levels of stereocontrol.

The Untapped Potential of 9-Hydroxyspiro[5.5]undecan-3-one as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyspiro[5.5]undecan-3-one, a structurally intriguing spirocyclic compound, presents a promising yet largely unexplored scaffold for the synthesis of complex molecular architectures. Its inherent chirality, stemming from the spirocyclic center and the hydroxyl-bearing stereocenter, marks it as a potentially valuable building block for the stereoselective synthesis of natural products and novel pharmaceutical agents. This document provides a comprehensive overview of the potential applications of enantiopure this compound and outlines hypothetical protocols for its utilization in synthetic chemistry. While direct applications of this specific chiral building block are not extensively documented in current literature, the following notes are based on established principles of stereoselective synthesis and the known reactivity of related spirocyclic systems.

Potential Applications

Enantiomerically pure this compound can serve as a versatile starting material for the synthesis of a variety of complex molecules. The presence of two distinct functional groups, a ketone and a secondary alcohol, on a rigid spirocyclic framework allows for regioselective and stereoselective transformations.

1.1. Synthesis of Spirocyclic Natural Products and Analogs

The spiro[5.5]undecane core is a common motif in a range of natural products exhibiting diverse biological activities. The inherent chirality of this compound can be exploited to control the stereochemistry of key bond-forming reactions in the total synthesis of such compounds. Potential target classes include:

  • Terpenoids: Many sesquiterpenoids and diterpenoids feature spirocyclic frameworks. The defined stereochemistry of the building block can serve as a crucial starting point for their asymmetric synthesis.

  • Alkaloids: A number of alkaloids incorporate spiro-fused ring systems. The functional handles of this compound allow for the introduction of nitrogen-containing moieties.

  • Spiroketals: Although not a direct precursor, the spirocyclic carbon framework can be elaborated into more complex spiroketal structures found in numerous bioactive natural products.

1.2. Development of Novel Pharmaceutical Scaffolds

The rigid, three-dimensional structure of the spiro[5.5]undecane skeleton is an attractive feature for the design of novel drug candidates. The defined spatial arrangement of substituents can lead to high-affinity and selective interactions with biological targets. Potential therapeutic areas include:

  • Oncology: The unique topology of spiro-compounds can be utilized to design inhibitors of protein-protein interactions or enzymes implicated in cancer progression.

  • Neuroscience: Spirocyclic scaffolds have been explored for the development of ligands for various receptors and ion channels in the central nervous system.

  • Infectious Diseases: The introduction of pharmacophoric groups onto the spirocyclic core could lead to the discovery of new antibacterial or antiviral agents.

1.3. As a Chiral Auxiliary

While not a primary application, the chiral backbone of this compound could potentially be utilized as a chiral auxiliary to control stereoselective reactions on a prochiral substrate. The auxiliary could then be cleaved and potentially recovered.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on standard organic chemistry methodologies and are intended to serve as a starting point for researchers. Optimization of reaction conditions will be necessary for specific substrates.

2.1. Protocol 1: Stereoselective Reduction of the Ketone

This protocol describes the diastereoselective reduction of the ketone functionality, which would yield a diol with a new stereocenter. The stereochemical outcome will be influenced by the existing hydroxyl group.

Table 1: Reagents for Stereoselective Ketone Reduction

ReagentSolventExpected Major Diastereomer
Sodium borohydrideMethanolAxial attack, equatorial alcohol
L-Selectride®TetrahydrofuranEquatorial attack, axial alcohol
(R)-CBS reagentTetrahydrofuranEnantioselective reduction

Methodology:

  • To a solution of (S)-9-Hydroxyspiro[5.5]undecan-3-one (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding diol.

  • Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis of the di-acetate derivative.

2.2. Protocol 2: Derivatization of the Hydroxyl Group and Subsequent Nucleophilic Addition to the Ketone

This protocol involves the protection of the hydroxyl group, followed by a stereoselective nucleophilic addition to the ketone.

Methodology:

  • Protection of the Hydroxyl Group:

    • To a solution of (S)-9-Hydroxyspiro[5.5]undecan-3-one (1.0 eq) and imidazole (1.5 eq) in dry dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portionwise.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the TBDMS-protected ketone.

  • Nucleophilic Addition:

    • To a solution of the TBDMS-protected ketone (1.0 eq) in dry THF at -78 °C, add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise.

    • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

Visualizations

Diagram 1: Hypothetical Synthetic Pathway to a Spirocyclic Core

G A This compound (Chiral Building Block) B Stereoselective Reduction A->B e.g., L-Selectride C Spiro[5.5]undecane-3,9-diol B->C D Functional Group Interconversion C->D E Advanced Intermediate D->E F Cyclization/ Coupling E->F G Complex Spirocyclic Target Molecule F->G G cluster_0 Step 1: Protection cluster_1 Step 2: C-C Bond Formation start_prot Start with (S)-9-Hydroxyspiro[5.5]undecan-3-one protect Protect -OH group (e.g., TBDMSCl) start_prot->protect product_prot TBDMS-protected ketone protect->product_prot add_reagent Nucleophilic Addition (e.g., MeMgBr) product_prot->add_reagent product_add Tertiary Alcohol add_reagent->product_add

Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. Their inherent three-dimensional nature provides an excellent platform for creating molecules with improved pharmacological properties. The spiro[5.5]undecane core, in particular, offers a rigid yet versatile framework for the development of novel therapeutic agents. While specific research on 9-Hydroxyspiro[5.5]undecan-3-one is limited in publicly available literature, the broader class of spiro[5.5]undecane derivatives has shown significant promise in various therapeutic areas. This document provides an overview of the applications of substituted spiro[5.5]undecane scaffolds in medicinal chemistry, including detailed protocols for the synthesis and biological evaluation of analogous compounds.

Key Application Areas of Spiro[5.5]undecane Derivatives

The spiro[5.5]undecane scaffold has been successfully employed in the development of compounds with a range of biological activities, including:

  • Anticancer Activity: Certain spiro[5.5]undecane-1,5,9-trione derivatives have demonstrated potent cytotoxic effects against cancer cell lines.

  • Antiviral Activity: Functionalized spiro[5.5]undecane-1,5,9-triones have been identified as potential inhibitors of HIV-1.

  • Central Nervous System (CNS) Activity: Diazaspiro[5.5]undecane derivatives have been investigated as antagonists for GABAA receptors, suggesting potential applications in neurological and psychiatric disorders.

Data Presentation: Biological Activities of Spiro[5.5]undecane Derivatives

The following tables summarize the quantitative data for representative spiro[5.5]undecane derivatives in different therapeutic areas.

Table 1: Anticancer Activity of a Spiro[5.5]undecane Derivative

CompoundCell LineActivityReference
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneSK-HEP-1 (Liver Adenocarcinoma)IC50: 23.67 ± 4 µM[1]

Table 2: Anti-HIV-1 Activity of Spiro[5.5]undecane-1,5,9-trione Derivatives

CompoundActivityNoteReference
cis-1acaBetter lead than AZTPreliminary in vivo screening[2]
cis-1jcaBetter lead than AZTPreliminary in vivo screening[2]

Table 3: GABAA Receptor Antagonism of a Diazaspiro[5.5]undecane Derivative

CompoundReceptor Subtype SelectivityActivityReference
m-methylphenyl analog of 3,9-diazaspiro[5.5]undecaneα4βδ vs. α1- and α2- containing subtypesKi: 180 nM[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of spiro[5.5]undecane derivatives, based on published literature.

Protocol 1: Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione[1]

Objective: To synthesize a spiro[5.5]undecane-1,5,9-trione derivative with potential anticancer activity.

Materials:

  • Dimedone

  • (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one

  • Triethylamine (NEt3)

  • Dichloromethane (CH2Cl2)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol) in dichloromethane (10 mL).

  • Add triethylamine (0.1 mmol) as a catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature (e.g., 100 °C) and power (e.g., 150 W) for a specified time (e.g., 15 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: MTT Assay for Anticancer Activity Screening[4][5][6][7]

Objective: To determine the cytotoxic activity of a test compound against a cancer cell line (e.g., SK-HEP-1).

Materials:

  • SK-HEP-1 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed SK-HEP-1 cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

  • Observe the formation of purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Cell-Based Anti-HIV-1 Assay[2]

Objective: To evaluate the in vitro anti-HIV-1 activity of a test compound.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • Control drug (e.g., Azidothymidine - AZT)

  • Method for quantifying viral replication (e.g., p24 antigen ELISA)

  • 96-well microplates

Procedure:

  • Seed MT-4 cells into a 96-well plate.

  • Prepare serial dilutions of the test compound and the control drug in culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a predetermined amount of HIV-1 viral stock.

  • Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for a specified period (e.g., 5-7 days).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Determine the concentration of the test compound that inhibits HIV-1 replication by 50% (EC50) by analyzing the dose-response curve.

  • Concurrently, assess the cytotoxicity of the compound on the host cells using an appropriate assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50).

  • Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

Protocol 4: GABAA Receptor Radioligand Binding Assay[8][9]

Objective: To determine the binding affinity of a test compound for the GABAA receptor.

Materials:

  • Rat brain cortex membranes (source of GABAA receptors)

  • Radioligand (e.g., [³H]-Muscimol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., excess unlabeled GABA)

  • Test compound

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare rat brain cortex membranes by homogenization and centrifugation.

  • In a series of tubes, add a fixed amount of the membrane preparation.

  • Add increasing concentrations of the unlabeled test compound.

  • Add a fixed concentration of the radioligand (e.g., [³H]-Muscimol) to all tubes.

  • For determining non-specific binding, add a high concentration of unlabeled GABA to a separate set of tubes.

  • Incubate the tubes at a specific temperature (e.g., 4 °C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the Ki value (inhibitory constant) of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).

Mandatory Visualizations

experimental_workflow_anticancer cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Dimedone, Dienone) reaction Microwave-Assisted Michael Addition start->reaction purification Column Chromatography reaction->purification product Spiro[5.5]undecane Derivative purification->product treatment Compound Treatment product->treatment Test Compound cell_culture Cell Seeding (SK-HEP-1) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for Synthesis and Anticancer Evaluation.

signaling_pathway_cancer cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation spiro_compound Spiro[5.5]undecane Derivative spiro_compound->akt Potential Target?

Caption: Potential Signaling Pathway Targeted by Anticancer Spiro Compounds.

Caption: Spiro[5.5]undecane in the Drug Development Pipeline.

Conclusion

The spiro[5.5]undecane scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Although direct medicinal chemistry applications of this compound are not extensively documented, the successful development of various derivatives highlights the potential of this structural motif. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new spiro[5.5]undecane-based compounds for a range of diseases, contributing to the advancement of this promising class of molecules in drug discovery. Further exploration of substitutions on the spiro[5.5]undecane core, including the introduction of hydroxyl and keto functionalities at various positions, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile scaffold.

References

Application Note: Diastereoselective Reduction of the Ketone in 9-Hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the reduction of the ketone functionality in 9-Hydroxyspiro[5.5]undecan-3-one to the corresponding diol, 9,3-dihydroxyspiro[5.5]undecane. The primary method described utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent commonly employed for the conversion of ketones to secondary alcohols.[1][2][3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for this transformation. Emphasis is placed on experimental details, reaction monitoring, product isolation, and the potential for diastereoselectivity.

Introduction

Spirocyclic scaffolds are important structural motifs in many biologically active compounds and natural products. The functionalization of these frameworks is crucial for the development of new therapeutic agents. This compound possesses two key functional groups: a ketone and a hydroxyl group. The selective reduction of the ketone is a critical step in the synthesis of derivatives with modified pharmacological profiles.

The reduction of cyclic ketones can lead to the formation of diastereomeric alcohols, with the stereochemical outcome depending on the steric and electronic environment of the carbonyl group and the nature of the reducing agent.[4][5] Bulky reducing agents typically approach from the less sterically hindered face of the ketone, leading to the formation of the axial alcohol.[5] Conversely, smaller reducing agents, such as sodium borohydride, can favor the formation of the more thermodynamically stable equatorial alcohol.[6] The presence of the existing hydroxyl group at the 9-position may also influence the facial selectivity of the hydride attack on the carbonyl at the 3-position.

This protocol details a robust method using sodium borohydride in a protic solvent, a common and effective system for ketone reductions.[7][8]

Data Presentation

While specific quantitative data for the reduction of this compound is not available in the provided search results, the following table summarizes typical outcomes for the reduction of cyclic ketones with various reagents, which can be used as a general guideline for optimizing the reaction.

Reducing AgentTypical SolventTemperature (°C)Typical Diastereomeric Ratio (Axial:Equatorial)Yield (%)Citations
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to RTVaries, often favors equatorial>90[1][2][9]
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 to RTVaries, often favors axial>90[9][10]
L-Selectride®THF-78High axial selectivityHigh[9]
Sodium Trimethoxyborohydride--Poor selectivity reported in some cases-[9]
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, Ethyl AcetateRTVariesHigh[11][12]

Experimental Protocol

Materials and Methods

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 30% Ethyl acetate in Hexanes)

  • Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of substrate).

    • Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Reduction:

    • Slowly add sodium borohydride (1.5 - 2.0 eq) to the cooled solution in small portions over 15-20 minutes. The molar equivalents of NaBH₄ can be adjusted, but a slight excess is generally used to ensure complete reaction.[1]

    • Caution: Hydrogen gas may be evolved. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[13]

    • Take a small aliquot of the reaction mixture, quench it with a drop of water, and spot it on a TLC plate alongside a spot of the starting material.

    • Elute the TLC plate with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

    • Visualize the spots under UV light (if applicable) and/or by staining. The reaction is complete when the starting material spot has disappeared. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose the excess sodium borohydride and the borate ester intermediate.[7]

    • Acidify the mixture to pH ~5-6 by the slow addition of 1 M HCl. This will further decompose any remaining borohydride and borate complexes.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction:

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash them with brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio. The ratio can often be determined by integration of characteristic signals in the ¹H NMR spectrum.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve this compound in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with H₂O monitor->quench Reaction Complete acidify Acidify with 1M HCl quench->acidify evaporate Evaporate Methanol acidify->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product (NMR, MS) purify->end

References

Application Notes and Protocols: Use of 9-Hydroxyspiro[5.5]undecan-3-one in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are prominent structural motifs in a vast array of natural products and medicinally important compounds. Their inherent three-dimensionality and conformational rigidity offer unique opportunities for exploring chemical space in drug discovery. The spiro[5.5]undecane core, in particular, is a recurring feature in a number of bioactive molecules. 9-Hydroxyspiro[5.5]undecan-3-one, with its bifunctional nature combining a ketone and a secondary alcohol, presents itself as a potentially versatile building block for the stereocontrolled synthesis of complex molecular architectures.

This document, therefore, aims to provide a conceptual framework for the potential utility of this compound in synthetic strategies, drawing upon general principles of spirocycle synthesis and functional group transformations relevant to natural product chemistry. The protocols and workflows presented herein are proposed synthetic pathways and should be considered as starting points for research and development.

Conceptual Applications in Natural Product Synthesis

The strategic placement of the hydroxyl and keto groups in this compound allows for a range of synthetic manipulations. These functionalities can be used to introduce further complexity and to construct key fragments of larger natural products.

1. Elaboration of the Ketone Moiety:

The ketone at the 3-position can serve as a handle for various carbon-carbon bond-forming reactions, including:

  • Aldol Condensations: Reaction with other carbonyl compounds to build larger carbon skeletons.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Introduction of exocyclic double bonds, which can be further functionalized.

  • Grignard and Organolithium Additions: Formation of tertiary alcohols and introduction of new stereocenters.

  • Enolate Alkylation and Acylation: Introduction of substituents at the C2 or C4 positions.

2. Functionalization of the Hydroxyl Group:

The hydroxyl group at the 9-position offers another site for synthetic diversification:

  • Oxidation: Conversion to the corresponding diketone, which can undergo a different set of reactions.

  • Protection and Deprotection: Masking the hydroxyl group to allow for selective reactions at the ketone.

  • Etherification and Esterification: Attachment of other molecular fragments.

  • Elimination: Formation of an enone system, a valuable intermediate for conjugate additions.

Logical Workflow for a Hypothetical Synthesis

The following diagram illustrates a conceptual workflow for utilizing this compound in a multi-step synthesis.

G start This compound protect Protection of Hydroxyl Group start->protect ketone_rxn Ketone Elaboration (e.g., Wittig, Aldol) protect->ketone_rxn deprotect Deprotection of Hydroxyl ketone_rxn->deprotect hydroxyl_rxn Hydroxyl Functionalization (e.g., Oxidation, Esterification) deprotect->hydroxyl_rxn fragment Key Spirocyclic Fragment hydroxyl_rxn->fragment coupling Coupling with Second Fragment fragment->coupling cyclization Intramolecular Cyclization coupling->cyclization end Complex Natural Product Core cyclization->end G cluster_ketone Ketone Chemistry cluster_hydroxyl Hydroxyl Chemistry start This compound ketone_enol Enolate Formation start->ketone_enol ketone_add Nucleophilic Addition start->ketone_add ketone_olef Olefination start->ketone_olef hydroxyl_ox Oxidation start->hydroxyl_ox hydroxyl_prot Protection start->hydroxyl_prot hydroxyl_ester Esterification start->hydroxyl_ester alkylation alkylation ketone_enol->alkylation Alkylation/ Acylation tertiary_alc tertiary_alc ketone_add->tertiary_alc Tertiary Alcohol exocyclic_alkene exocyclic_alkene ketone_olef->exocyclic_alkene Exocyclic Alkene diketone diketone hydroxyl_ox->diketone Diketone masked_alcohol masked_alcohol hydroxyl_prot->masked_alcohol Masked Alcohol ester_linkage ester_linkage hydroxyl_ester->ester_linkage Ester Linkage

developing enzyme assays for screening 9-Hydroxyspiro[5.5]undecan-3-one activity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Developing Enzyme Assays for Screening 9-Hydroxyspiro[5.5]undecan-3-one Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

While specific enzymatic targets for this compound are not extensively documented in publicly available literature, its chemical structure, featuring both a hydroxyl and a ketone moiety, suggests that it may interact with enzymes from the oxidoreductase class, particularly dehydrogenases or reductases. These enzymes catalyze the transfer of a hydride from a substrate to a cofactor, typically NAD+/NADP+ or FAD.

This document provides a detailed methodology for developing and executing enzyme assays to screen this compound for its potential to act as either an inhibitor or a substrate of a model dehydrogenase enzyme. The protocols are designed to be adaptable for high-throughput screening (HTS) and detailed kinetic analysis.

Principle of the Assay

The proposed assay is based on the monitoring of the change in the concentration of the nicotinamide adenine dinucleotide (NADH) cofactor. Many dehydrogenases catalyze the oxidation of a substrate by reducing NAD+ to NADH, or the reverse reaction. NADH has a distinct absorbance maximum at 340 nm, while NAD+ does not absorb at this wavelength. This property allows for a direct, real-time spectrophotometric measurement of enzyme activity. Alternatively, the fluorescence of NADH can be measured for a more sensitive assay.

The screening strategy involves two main stages:

  • Primary Assay (Inhibitor Screening): To determine if this compound can inhibit the activity of a known dehydrogenase with its specific substrate.

  • Secondary Assay (Substrate Determination): To investigate if this compound can itself serve as a substrate for the dehydrogenase.

Experimental Protocols

Protocol 1: Primary Inhibitor Screening Assay

Objective: To determine if this compound inhibits a model dehydrogenase enzyme.

Materials and Reagents:

  • Dehydrogenase enzyme (e.g., lactate dehydrogenase, alcohol dehydrogenase)

  • Enzyme's specific substrate (e.g., pyruvate for LDH, ethanol for ADH)

  • NAD+ or NADH

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well or 384-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the dehydrogenase enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.

    • Prepare a stock solution of the enzyme's substrate in assay buffer.

    • Prepare a stock solution of NAD+ or NADH in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired screening concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Plate Setup (96-well format):

    • Add 50 µL of the appropriate solutions to each well as described in the table below.

    • Negative Control (No Inhibition): Contains all reaction components except the test compound (vehicle control).

    • Positive Control (Maximal Inhibition): Contains a known inhibitor of the enzyme.

    • Test Wells: Contain all reaction components and the test compound at various concentrations.

    • Blank Wells: Contain all reaction components except the enzyme, to correct for background absorbance.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the final component (e.g., the substrate or the enzyme).

    • Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the change in absorbance at 340 nm over time (kinetic mode) for 15-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data to the negative control (100% activity) and the positive control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: Secondary Substrate Determination Assay

Objective: To determine if this compound can act as a substrate for the dehydrogenase.

Procedure:

  • Assay Setup:

    • The assay is set up similarly to the inhibitor screen, but the known substrate is omitted from the test wells.

    • This compound is added to the test wells as the potential substrate.

    • A positive control with the known substrate and a negative control without any substrate are included.

  • Measurement and Analysis:

    • The reaction is initiated and monitored as described in Protocol 1.

    • An increase in NADH absorbance over time in the presence of this compound (compared to the no-substrate control) indicates that it is being oxidized by the enzyme.

    • If it acts as a substrate, kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined by measuring the reaction rates at varying concentrations of the compound.

Data Presentation

Table 1: Example Data Summary for Primary Inhibitor Screening

CompoundConcentration (µM)Average Rate (mOD/min)% Inhibition
Negative Control-25.00
Positive Control100.598
9-Hydroxyspiro...122.510
9-Hydroxyspiro...1012.550
9-Hydroxyspiro...1002.590

Table 2: Example Data for IC50 Determination

CompoundIC50 (µM)Hill Slope
9-Hydroxyspiro...10.01.20.99
Known Inhibitor8.51.00.98

Table 3: Example Kinetic Data from Substrate Determination Assay

SubstrateKm (µM)Vmax (µmol/min/mg)
Known Substrate15025
9-Hydroxyspiro...50015

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock initiate_rxn Initiate Reaction (Add Substrate) prep_substrate->initiate_rxn prep_nad Prepare NAD+/NADH Stock add_nad Add NAD+/NADH prep_nad->add_nad prep_compound Prepare Test Compound Dilutions add_compound Add Test Compound / Controls prep_compound->add_compound add_buffer Add Assay Buffer add_buffer->add_enzyme add_enzyme->add_nad add_nad->add_compound add_compound->initiate_rxn read_plate Kinetic Read at 340 nm initiate_rxn->read_plate analyze_data Calculate Rates & % Inhibition read_plate->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50

Caption: Workflow for the primary inhibitor screening assay.

signaling_pathway cluster_reaction Dehydrogenase Catalyzed Reaction Substrate Substrate-H2 Enzyme Dehydrogenase Substrate->Enzyme NAD NAD+ NAD->Enzyme Product Product Enzyme->Product NADH NADH + H+ Enzyme->NADH Measurement (Absorbance at 340 nm) Measurement (Absorbance at 340 nm) NADH->Measurement (Absorbance at 340 nm) Inhibitor This compound (Potential Inhibitor) Inhibitor->Enzyme

Caption: Principle of the dehydrogenase assay and potential inhibition.

Application Note & Protocol: Quantification of 9-Hydroxyspiro[5.5]undecan-3-one using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the quantitative analysis of 9-Hydroxyspiro[5.5]undecan-3-one in biological matrices, tailored for researchers, scientists, and professionals in drug development. The described methodology is based on a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, offering high sensitivity and selectivity.

Introduction

This compound is a spirocyclic compound of interest in medicinal chemistry and drug discovery. Accurate quantification of this analyte in various biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note details a sensitive and specific LC-MS/MS method for the determination of this compound. The protocol includes sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed validation parameters. While no established methods were found in a comprehensive literature search, this protocol is based on established principles for the analysis of similar small molecules.

Principle of the Method

The method involves the extraction of this compound from the sample matrix using liquid-liquid extraction (LLE). The extracted analyte is then separated from potential interferences using reverse-phase liquid chromatography. Quantification is achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥95%)[1][2]

  • Internal Standard (IS): (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized, 18 MΩ·cm

  • Ethyl acetate, HPLC grade

  • Human plasma (or other relevant biological matrix)

  • Phosphate buffered saline (PBS), pH 7.4

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into the blank biological matrix to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, high concentrations).

  • Internal Standard Working Solution: Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the IS working solution and vortex briefly.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterValue
ColumnC18 Reverse-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B

Mass Spectrometry Parameters (Hypothetical):

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasMedium
MRM TransitionsAnalyte: m/z 183.3 -> 125.1 (Quantifier), m/z 183.3 -> 97.1 (Qualifier)
IS: To be determined based on the selected standard
Dwell Time100 ms

Note: The MRM transitions are hypothetical and would need to be optimized by direct infusion of the analyte into the mass spectrometer.

Data Presentation

The following table summarizes the hypothetical quantitative performance of the method. These values are indicative and would require experimental validation.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LOQ)
Precision (% CV)< 15% (< 20% at LOQ)
Recovery> 85%
Matrix EffectMinimal and compensated by Internal Standard

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards & QC Samples sample_aliquot Aliquot 100 µL of Sample, Standard, or QC prep_standards->sample_aliquot prep_is Prepare Internal Standard Solution add_is Add 10 µL Internal Standard prep_is->add_is sample_aliquot->add_is add_solvent Add 500 µL Ethyl Acetate add_is->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integrate Peak Integration detection->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify method_development method_dev Method Development ms_optimization MS Parameter Optimization method_dev->ms_optimization lc_optimization LC Method Optimization method_dev->lc_optimization sample_prep_dev Sample Preparation Development method_dev->sample_prep_dev validation Method Validation ms_optimization->validation lc_optimization->validation sample_prep_dev->validation linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy sensitivity LOD & LOQ validation->sensitivity specificity Specificity validation->specificity stability Stability validation->stability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Hydroxyspiro[5.5]undecan-3-one. The information is structured to address specific experimental challenges and improve reaction yields.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of this compound, which is often prepared via a Robinson annulation reaction. This guide provides potential causes and solutions for these challenges.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incorrect Reaction Conditions: The choice between acidic and basic catalysis is crucial and substrate-dependent.[1]Optimize Catalyst: If using basic conditions (e.g., Triton B), consider switching to an acidic catalyst like phosphoric acid, which has been shown to improve yields in similar systems.[1]
Decomposition of Starting Materials or Product: The hydroxyl and ketone functionalities may be sensitive to harsh reaction conditions.Milder Conditions: Employ milder reaction conditions, such as lower temperatures or less concentrated reagents. Consider using a milder base or acid.
Inefficient Annulation: The intramolecular aldol condensation and dehydration steps of the Robinson annulation may not be proceeding efficiently.Adjust Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for the cyclization and dehydration steps.
Side Reactions: Competing reactions, such as self-condensation of the ketone starting material or polymerization of methyl vinyl ketone, can reduce the yield.Control Stoichiometry: Use a slight excess of methyl vinyl ketone to favor the desired Michael addition. Add the base or acid catalyst slowly to control the reaction rate and minimize side reactions.
Formation of Multiple Byproducts Lack of Regioselectivity: The enolate formation may not be regioselective, leading to the formation of isomeric products.Use of a Directed Aldol Reaction: Consider a two-step process where the Michael addition is performed first under conditions that favor the desired regioselectivity, followed by the intramolecular aldol condensation under different conditions.
Dehydration Issues: Incomplete or uncontrolled dehydration can lead to a mixture of aldol addition products and the desired enone.Optimize Dehydration: If using acidic conditions, ensure sufficient acid concentration and temperature to drive the dehydration to completion. If using basic conditions, a separate dehydration step with an acid catalyst might be necessary.
Difficult Purification Similar Polarity of Product and Byproducts: The desired product and closely related byproducts may have similar polarities, making chromatographic separation challenging.Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture.
Product Instability on Silica Gel: The product may be unstable on normal phase silica gel.Alternative Chromatography: Use neutral or deactivated silica gel, or consider using a different stationary phase like alumina. Reverse-phase chromatography could also be an option.
Residual Starting Materials: Unreacted starting materials can co-elute with the product.Aqueous Work-up: Perform a thorough aqueous work-up to remove water-soluble starting materials and reagents before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely used method for constructing the spiro[5.5]undecane framework is the Robinson annulation. This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation.[1][2]

Q2: How does the choice of catalyst (acid vs. base) affect the reaction?

A2: The catalyst choice is critical and can significantly impact the reaction yield. For the synthesis of oxaspiro[5.5]undec-7-en-9-one, a structurally related compound, acidic catalysis using phosphoric acid in benzene gave a 70% yield, whereas basic conditions with Triton B were less effective.[1] The optimal catalyst is substrate-dependent and should be determined experimentally.

Q3: What are the key parameters to control for improving the yield?

A3: To improve the yield, focus on optimizing the following parameters:

  • Catalyst: Experiment with both acid and base catalysts to find the most effective one for your specific substrate.[1]

  • Solvent: The choice of solvent can influence reaction rates and selectivity.

  • Temperature: Both the Michael addition and the aldol condensation steps are temperature-sensitive.

  • Reaction Time: Monitor the reaction progress by TLC or another suitable method to determine the optimal reaction time and avoid byproduct formation from prolonged reaction times.

Q4: Are there any modern, more efficient methods for synthesizing spiroketones?

A4: Yes, telescoped flow processes are emerging as a green and sustainable alternative to traditional batch synthesis.[3] This approach combines multiple reaction steps (e.g., ring-closing metathesis and hydrogenation) into a continuous flow system, which can lead to significant cost savings, increased throughput, and reduced waste.[3]

Experimental Protocols

General Protocol for Robinson Annulation

  • Reaction Setup: To a solution of the starting substituted cyclohexanone (1 equivalent) in a suitable solvent (e.g., t-butanol, benzene), add methyl vinyl ketone (1.1 to 1.5 equivalents).[1][2]

  • Catalyst Addition:

    • Basic Conditions: Cool the mixture and add a catalytic amount of a strong base (e.g., Triton B, potassium tert-butoxide) dropwise.[2]

    • Acidic Conditions: Add a catalytic amount of a strong acid (e.g., phosphoric acid, p-toluenesulfonic acid).[1]

  • Reaction: Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the catalyst. If the reaction was run in an organic solvent, wash the mixture with water and brine. If in a water-miscible solvent, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

To aid in understanding the key processes, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Robinson_Annulation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Cyclohexanone_Derivative Substituted Cyclohexanone Michael_Addition Michael Addition Cyclohexanone_Derivative->Michael_Addition Base or Acid (Enolate Formation) MVK Methyl Vinyl Ketone MVK->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation Michael_Addition->Aldol_Condensation 1,5-Diketone Intermediate Dehydration Dehydration Aldol_Condensation->Dehydration Product This compound Dehydration->Product

Caption: Robinson annulation pathway for spiroketone synthesis.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Catalyst Optimize Catalyst (Acid vs. Base) Start->Check_Catalyst Check_Temp Adjust Reaction Temperature Start->Check_Temp Check_Time Vary Reaction Time Start->Check_Time Check_Stoichiometry Adjust Reagent Stoichiometry Start->Check_Stoichiometry Purification Optimize Purification (Chromatography, Recrystallization) Check_Catalyst->Purification Check_Temp->Purification Check_Time->Purification Check_Stoichiometry->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 9-Hydroxyspiro[5.5]undecan-3-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 9-Hydroxyspiro[5.5]undecan-3-one isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these challenging diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound isomers so challenging?

A1: The purification of this compound isomers is particularly difficult due to the presence of multiple stereocenters, leading to the formation of diastereomers with very similar polarities. The hydroxyl and ketone functional groups contribute to their polar nature and can engage in hydrogen bonding, further complicating separation by standard chromatographic techniques. The subtle differences in the spatial arrangement of these functional groups between isomers result in minimal differences in their interaction with the stationary phase, often leading to co-elution.

Q2: What are the expected isomers of this compound?

A2: this compound has two stereocenters, one at the spirocyclic carbon and another at the carbon bearing the hydroxyl group. This gives rise to a total of four possible stereoisomers, which exist as two pairs of diastereomers. The separation of these diastereomeric pairs is the primary purification challenge.

Q3: What analytical techniques are recommended for assessing the purity of the isomers?

A3: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective method for assessing the isomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can also be used to determine the relative ratio of diastereomers in a mixture, although individual isomer assignment may require advanced techniques like NOESY.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound isomers.

Issue 1: Co-elution of Isomers in Column Chromatography

Symptom: A single broad peak or multiple overlapping peaks are observed during column chromatography, indicating poor separation of the diastereomers.

Possible Causes & Solutions:

  • Insufficient Selectivity of the Stationary Phase: Standard silica gel may not provide enough selectivity.

    • Troubleshooting:

      • Use Alumina (Neutral or Basic): Alumina can offer different selectivity compared to silica.

      • Deactivated Silica Gel: Prepare a deactivated silica gel by adding a small percentage of water or triethylamine to the slurry to reduce strong interactions.

      • Alternative Stationary Phases: Consider using Florisil® or other specialized stationary phases.

  • Inappropriate Mobile Phase Polarity: The solvent system may not be optimized to exploit the small polarity differences between the isomers.

    • Troubleshooting:

      • Fine-tune Solvent Ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents (e.g., ethyl acetate/hexane).

      • Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol, isopropanol, dichloromethane, or toluene) can sometimes improve resolution.[1]

      • Utilize Less Common Solvents: Experiment with solvent systems like diethyl ether/hexane or acetone/toluene.

Issue 2: Peak Tailing in HPLC Analysis

Symptom: Asymmetrical peaks with a "tail" are observed in the HPLC chromatogram, which can affect resolution and accurate quantification.

Possible Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The hydroxyl and ketone groups of the analyte can interact strongly with free silanol groups on the silica-based stationary phase.

    • Troubleshooting:

      • Use an End-capped Column: Employ a modern, well-end-capped C18 or other reverse-phase column to minimize silanol interactions.

      • Mobile Phase Additives: Add a competing agent like triethylamine (0.1%) to the mobile phase to mask the silanol groups.

      • Adjust Mobile Phase pH: If using a reverse-phase method with a buffer, adjusting the pH can alter the ionization state of the silanols and improve peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Troubleshooting:

      • Dilute the Sample: Prepare a more dilute sample and reinject.

  • Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Troubleshooting:

      • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Irreproducible Retention Times

Symptom: Retention times for the isomers vary significantly between different chromatographic runs.

Possible Causes & Solutions:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Troubleshooting:

      • Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase can lead to shifts in retention.

    • Troubleshooting:

      • Precise Measurement: Use volumetric flasks and graduated cylinders for accurate mobile phase preparation.

      • Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Troubleshooting:

      • Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature and improve reproducibility.

Data Presentation

Table 1: Illustrative Column Chromatography Conditions for Diastereomer Separation

Disclaimer: The following data is for illustrative purposes and should be optimized for your specific mixture.

Stationary PhaseMobile Phase System (v/v)Isomer 1 (Rf)Isomer 2 (Rf)Resolution (ΔRf)
Silica Gel (230-400 mesh)40% Ethyl Acetate in Hexane0.350.320.03
Silica Gel (230-400 mesh)35% Ethyl Acetate / 5% Toluene in Hexane0.400.350.05
Alumina (Neutral, Grade III)50% Diethyl Ether in Hexane0.550.480.07
Deactivated Silica Gel (5% H2O)30% Ethyl Acetate in Dichloromethane0.280.220.06

Table 2: Example HPLC Method Parameters for Isomer Analysis

Disclaimer: The following data is for illustrative purposes and should be optimized for your specific mixture.

ParameterCondition
Column Chiral Stationary Phase (e.g., Polysaccharide-based)
Mobile Phase Isocratic: 90:10 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time (Isomer 1) ~ 8.5 min
Expected Retention Time (Isomer 2) ~ 9.8 min
Resolution (Rs) > 1.5

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Weigh the appropriate amount of stationary phase (e.g., silica gel, 20-50 times the weight of the crude sample) and create a slurry with the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the stationary phase to settle, ensuring an evenly packed bed. Add a thin layer of sand on top to protect the surface.

  • Sample Loading: Dissolve the crude mixture of this compound isomers in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the purified isomers.

  • Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Method Development for HPLC Separation
  • Column Selection: Start with a polysaccharide-based chiral column, as they are often effective for a wide range of compounds.

  • Mobile Phase Screening (Normal Phase):

    • Begin with a simple mobile phase, such as Hexane/Isopropanol (90:10).

    • If separation is poor, vary the ratio (e.g., 95:5, 80:20).

    • Try a different alcohol modifier, such as ethanol.

  • Mobile Phase Screening (Reversed Phase):

    • If normal phase is unsuccessful, switch to a reversed-phase chiral column.

    • Screen with mobile phases like Acetonitrile/Water or Methanol/Water.

    • Consider the use of buffered aqueous phases if peak shape is poor.

  • Optimize Flow Rate and Temperature: Once partial separation is achieved, optimize the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve resolution and analysis time.

  • Method Validation: Once a suitable method is developed, validate it for specificity, linearity, accuracy, and precision.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound Isomers dissolve Dissolve in Minimal Solvent crude_product->dissolve column_chrom Column Chromatography dissolve->column_chrom tlc_analysis TLC/HPLC Analysis of Fractions column_chrom->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_evap Solvent Evaporation combine_fractions->solvent_evap pure_isomers Isolated Isomers solvent_evap->pure_isomers troubleshooting_logic cluster_column Column Chromatography cluster_hplc HPLC start Poor Isomer Separation check_stationary Change Stationary Phase (Alumina, Deactivated Silica) start->check_stationary check_mobile Modify Mobile Phase (Ternary System, Different Solvents) start->check_mobile check_column Screen Different Chiral Columns start->check_column check_hplc_mobile Optimize Mobile Phase (Solvent Ratio, Additives) start->check_hplc_mobile success Successful Purification check_stationary->success Improved Separation check_mobile->success Improved Separation check_column->success Improved Separation check_hplc_mobile->success Improved Separation

References

Technical Support Center: Synthesis of Spiro[5.5]undecan-3-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro[5.5]undecan-3-ones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of spiro[5.5]undecan-3-ones, particularly via the Robinson annulation of cyclohexanone with methyl vinyl ketone (MVK).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of base.[1]- Use freshly distilled MVK for the reaction. - Add MVK slowly to the reaction mixture to maintain a low concentration. - Consider in situ generation of MVK from a precursor like a Mannich base.[1] - Employ milder reaction conditions (lower temperature, weaker base) if possible.
2. Incomplete Reaction: The Michael addition or the subsequent intramolecular aldol condensation may not have gone to completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). - Ensure the reaction is stirred efficiently. - Increase the reaction time or temperature cautiously, while monitoring for side product formation.
3. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of side products or unreacted starting materials.- Carefully measure and dispense all reactants and reagents.
Presence of a Higher Molecular Weight Impurity Double Alkylation of Cyclohexanone: The cyclohexanone enolate can react with a second molecule of MVK after the initial Michael addition.[1]- Use a slight excess of cyclohexanone relative to MVK to favor the mono-alkylation product. - Add MVK slowly to the reaction mixture.
Product Decomposition During Purification 1. Ketal Cleavage (for related structures): Although not the parent ketone, related structures like 1,5-dioxaspiro[5.5]undecan-3-one are known to decompose via ketal cleavage during distillation, leading to cyclohexanone contamination.[2] This suggests that the spirocyclic core can be susceptible to ring-opening under harsh conditions.- Avoid high temperatures during purification. - Opt for column chromatography over distillation if the product is thermally sensitive. - If distillation is necessary, use a high-vacuum, short-path apparatus to minimize the exposure time to heat.
2. Acid or Base-Catalyzed Decomposition: Residual acid or base from the reaction can promote side reactions during workup and purification.- Thoroughly neutralize the reaction mixture before extraction. - Perform aqueous washes to remove any remaining salts or catalysts.
Difficulty in Removing Solvent Residual Solvent: Solvents with high boiling points or those that form azeotropes with the product can be challenging to remove completely. For instance, removing residual dichloromethane from 1,5-dioxaspiro[5.5]undecan-3-one can be difficult.- Use a rotary evaporator followed by a high-vacuum line to remove the bulk of the solvent. - Co-evaporation with a lower-boiling solvent (e.g., pentane) can help to azeotropically remove the stubborn solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing spiro[5.5]undecan-3-one?

A1: The most prevalent and well-established method is the Robinson annulation. This reaction involves a Michael addition of a cyclohexanone enolate to methyl vinyl ketone, followed by an intramolecular aldol condensation to form the spirocyclic ring system.[3][4]

Q2: I observe a significant amount of a polymeric substance in my reaction flask. What is it and how can I prevent it?

A2: The polymeric substance is likely poly(methyl vinyl ketone). MVK is highly susceptible to base-catalyzed polymerization, which is a common cause of low yields in the Robinson annulation.[1] To mitigate this, it is crucial to use freshly distilled MVK and add it slowly to the reaction mixture. Some protocols also generate MVK in situ to maintain a low concentration throughout the reaction.[1]

Q3: My product yield is low, and I have a significant amount of a byproduct with a mass corresponding to the addition of two MVK units to cyclohexanone. What is this side reaction?

A3: This side product is the result of a double Michael addition, where the enolate of the initial Michael adduct reacts with a second molecule of MVK. This "double alkylation" is a known side reaction in the Robinson annulation.[1] To minimize its formation, you can use a slight excess of cyclohexanone and ensure slow addition of MVK.

Q4: Can I purify spiro[5.5]undecan-3-one by distillation?

A4: While distillation is a common purification technique, caution is advised. For analogous compounds like 1,5-dioxaspiro[5.5]undecan-3-one, distillation can lead to decomposition through ketal cleavage.[2] If your spiro[5.5]undecan-3-one derivative is thermally sensitive, purification by column chromatography is a safer alternative. If you must distill, use high vacuum and a short path to minimize thermal stress.

Q5: What are the optimal conditions for the intramolecular aldol condensation step?

A5: The intramolecular aldol condensation is typically carried out under either basic or acidic conditions. The choice of catalyst can influence the reaction rate and yield. The formation of a six-membered ring is generally thermodynamically favored over the formation of a strained four-membered ring, which could theoretically arise from an alternative cyclization pathway.

Experimental Protocols

General Protocol for the Synthesis of Spiro[5.5]undecan-3-one via Robinson Annulation

This protocol is a generalized procedure based on the principles of the Robinson annulation. Optimization of specific parameters may be necessary.

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone (freshly distilled)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., ethanol, tert-butanol)

  • Apparatus for inert atmosphere reaction

  • Standard workup and purification equipment

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the base in the anhydrous solvent. Cool the solution to 0-5 °C in an ice bath.

  • Michael Addition: Slowly add cyclohexanone to the cooled base solution with vigorous stirring to form the enolate. After the addition is complete, continue stirring for a short period to ensure complete enolate formation.

  • Slowly add freshly distilled methyl vinyl ketone to the reaction mixture, maintaining the temperature below 10 °C. The rate of addition should be controlled to minimize the polymerization of MVK.

  • After the addition of MVK, allow the reaction to warm to room temperature and stir until the Michael addition is complete (monitor by TLC or GC).

  • Intramolecular Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone. The progress of this step should also be monitored.

  • Workup: Cool the reaction mixture to room temperature and neutralize it with a suitable acid (e.g., dilute HCl). Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: After removing the solvent, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Products & Byproducts cyclohexanone Cyclohexanone enolate Enolate Formation cyclohexanone->enolate mvk Methyl Vinyl Ketone (MVK) michael Michael Addition mvk->michael side_product1 Poly(MVK) mvk->side_product1 Polymerization base Base (e.g., NaOEt) base->enolate solvent Anhydrous Solvent solvent->enolate enolate->michael aldol Intramolecular Aldol Condensation michael->aldol side_product2 Double Alkylation Product michael->side_product2 Further reaction with MVK workup Workup & Extraction aldol->workup purification Purification workup->purification product Spiro[5.5]undecan-3-one purification->product

Caption: Experimental workflow for the synthesis of spiro[5.5]undecan-3-one.

signaling_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways start Cyclohexanone + MVK michael_adduct Michael Adduct (1,5-Diketone) start->michael_adduct Michael Addition mvk_poly Poly(MVK) start->mvk_poly aldol_adduct Aldol Adduct (β-Hydroxy Ketone) michael_adduct->aldol_adduct Intramolecular Aldol Addition double_alkylation Double Alkylation Product michael_adduct->double_alkylation Reaction with second MVK molecule product Spiro[5.5]undecan-3-one (α,β-Unsaturated Ketone) aldol_adduct->product Dehydration

Caption: Reaction pathways in the synthesis of spiro[5.5]undecan-3-one.

References

optimization of reaction conditions for 9-Hydroxyspiro[5.5]undecan-3-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 9-Hydroxyspiro[5.5]undecan-3-one, a spirocyclic compound with potential applications in medicinal chemistry and drug development. The guidance provided focuses on a common synthetic strategy involving an intramolecular aldol condensation of a suitable diketone precursor.

Frequently Asked Questions (FAQs)

Q1: What is a common strategy for synthesizing the spiro[5.5]undecane core of this compound?

A1: A prevalent and effective strategy is the intramolecular aldol condensation of a 1,7-diketone precursor. This reaction forms a six-membered ring, which is one of the two rings in the spiro[5.5]undecane system.[1][2] The formation of five- and six-membered rings is generally favored in such cyclizations due to their thermodynamic stability and minimal ring strain.[1][3][4]

Q2: How is the diketone precursor for the intramolecular aldol condensation typically synthesized?

A2: The diketone precursor can be assembled through various methods, including a Michael addition. For instance, a cyclic ketone can be reacted with an α,β-unsaturated ketone in a Michael reaction to generate a 1,5-diketone, which can be further elaborated to the required 1,7-diketone. A sequence involving a Michael reaction followed by an intramolecular aldol condensation is known as the Robinson annulation.[5][6]

Q3: What are the typical catalysts used for the intramolecular aldol condensation step?

A3: The intramolecular aldol condensation is commonly catalyzed by a base.[4] The choice of base can range from moderate bases like hydroxide or alkoxides (e.g., NaOH, KOH, NaOEt) to stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) depending on the substrate and desired selectivity.[7] Acid catalysis is also possible, proceeding through an enol intermediate.[7][8]

Q4: How can I control the formation of the aldol addition product (β-hydroxy ketone) versus the aldol condensation product (α,β-unsaturated ketone)?

A4: The reaction conditions, particularly temperature, play a crucial role. Lower temperatures generally favor the formation of the aldol addition product (the β-hydroxy ketone, which in this case is the desired this compound).[4] Higher temperatures and/or stronger basic or acidic conditions promote the subsequent dehydration (condensation) to form the α,β-unsaturated ketone.[8][9]

Q5: Why are five- and six-membered rings preferentially formed in intramolecular aldol reactions?

A5: The formation of five- and six-membered rings is favored due to their greater thermodynamic stability and lower ring strain compared to smaller rings (three- or four-membered) or larger rings (seven-membered or greater).[1][4][10] The steps in the aldol reaction are often reversible, allowing for an equilibrium to be established that favors the most stable cyclic product.[1][10]

Troubleshooting Guide

Issue 1: Low or no yield of the desired this compound.

  • Question: I am not getting a good yield of my target molecule. What are the possible causes and solutions?

  • Answer:

    • Inefficient Enolate Formation: The concentration and strength of the base are critical. If the base is too weak or the concentration is too low, enolate formation will be slow or incomplete. Consider using a stronger base or increasing the concentration.[4]

    • Unfavorable Equilibrium: The aldol reaction is reversible.[7] If the equilibrium does not favor the product, you may see a low yield. Running the reaction at a lower temperature can sometimes shift the equilibrium towards the aldol addition product.[4]

    • Decomposition of Starting Material or Product: The starting diketone or the final β-hydroxy ketone product may be unstable under the reaction conditions. Consider running the reaction for a shorter duration or at a lower temperature.

    • Incorrect Solvent: The choice of solvent can influence the reaction rate and equilibrium. Polar solvents can stabilize charged intermediates and affect the outcome.[4] Experiment with different solvents to find the optimal one for your system.

Issue 2: Formation of an α,β-unsaturated ketone instead of the desired β-hydroxy ketone.

  • Question: My main product is the dehydrated α,β-unsaturated ketone, but I want to isolate the 9-hydroxy- product. How can I prevent this?

  • Answer:

    • High Reaction Temperature: Dehydration (condensation) is often promoted by heat.[8] Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the elimination of water.[4]

    • Strong Base/Acid or Prolonged Reaction Time: Stronger bases or acids and longer reaction times can also favor the condensation product. Use a milder base and monitor the reaction closely to stop it once the starting material is consumed.

Issue 3: Formation of multiple unexpected byproducts.

  • Question: I am observing several spots on my TLC plate, and NMR analysis shows a mixture of products. What could be the cause?

  • Answer:

    • Intermolecular Reactions: If the concentration of the starting diketone is too high, intermolecular aldol reactions between two molecules can compete with the desired intramolecular reaction, leading to polymers or other byproducts. Running the reaction under high dilution conditions can favor the intramolecular pathway.

    • Alternative Enolization: If the diketone precursor is unsymmetrical, deprotonation can occur at different α-carbons, leading to the formation of different enolates and consequently different ring sizes or isomers.[1][11] For example, a 1,5-diketone could potentially form a four- or a six-membered ring, though the six-membered ring is generally favored.[1] To control the regioselectivity of enolate formation, you might consider using a directed aldol approach with a pre-formed enolate.

    • Cannizzaro-type Reactions: If the precursor contains aldehyde functionalities and no α-hydrogens, a base-catalyzed disproportionation reaction (Cannizzaro reaction) could be a competing pathway.

Issue 4: Difficulty in purifying the final product.

  • Question: The crude product is an oil or a sticky solid that is difficult to purify by crystallization or column chromatography. What can I do?

  • Answer:

    • Product Stability: The β-hydroxy ketone product might be unstable on silica gel, potentially undergoing dehydration during chromatography. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

    • Formation of a Stable Derivative: If the product is difficult to handle, consider converting it to a more stable crystalline derivative (e.g., an acetate or a tosylate) for purification and characterization. The protecting group can then be removed in a subsequent step.

Experimental Protocols

Key Experiment: Base-Catalyzed Intramolecular Aldol Condensation

This protocol describes a general procedure for the cyclization of a 1,7-diketone precursor to form the β-hydroxy ketone core of this compound.

Materials:

  • 1,7-diketone precursor

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Base (e.g., 5% aqueous NaOH, Potassium tert-butoxide)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: A solution of the 1,7-diketone precursor in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of Base: The base is added dropwise to the stirred solution of the diketone. The rate of addition should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.

  • Quenching: Once the reaction is complete, it is quenched by the addition of a suitable quenching solution (e.g., saturated aqueous NH₄Cl) to neutralize the base.

  • Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or crystallization, to yield the pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Intramolecular Aldol Condensation

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield of this compound (%)Yield of Dehydrated Byproduct (%)
1NaOH (1.1)EtOH/H₂O5064540
2NaOH (1.1)EtOH/H₂O25126515
3NaOH (1.1)EtOH/H₂O02478<5
4KOH (1.1)t-BuOH25107210
5LDA (1.1)THF-78 to 0485Not detected
6K₂CO₃ (2.0)MeOH2548555

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific substrate and experimental setup.

Mandatory Visualization

G cluster_0 Precursor Synthesis cluster_1 Cyclization and Purification Start Starting Materials (e.g., Cyclic Ketone, α,β-Unsaturated Ketone) Michael_Addition Michael Addition Start->Michael_Addition Diketone 1,7-Diketone Precursor Michael_Addition->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Crude Crude Product (this compound) Aldol->Crude Purification Purification (Chromatography/Crystallization) Crude->Purification Final Pure Product Purification->Final

Caption: Experimental workflow for the synthesis of this compound.

G Diketone 1,7-Diketone Precursor Enolate Enolate Formation (Deprotonation at α-carbon) Diketone->Enolate + Base Base Base (e.g., OH⁻) Intramolecular_Attack Intramolecular Nucleophilic Attack (Formation of C-C bond) Enolate->Intramolecular_Attack Alkoxide Cyclic Alkoxide Intermediate Intramolecular_Attack->Alkoxide Protonation Protonation (from H₂O) Alkoxide->Protonation Product This compound (β-Hydroxy Ketone) Protonation->Product

Caption: Mechanism of base-catalyzed intramolecular aldol condensation.

References

Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting diastereoselectivity in spiro compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of complex spirocyclic structures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reactions for the desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is yielding a low diastereomeric ratio (d.r.). What are the initial parameters I should investigate?

A1: Low diastereoselectivity is a common issue and can often be addressed by systematically evaluating the following reaction parameters:

  • Temperature: Temperature can have a significant impact on selectivity. Reactions approaching thermodynamic equilibrium may favor a different diastereomer at different temperatures. Running the reaction at a lower temperature often enhances selectivity in kinetically controlled processes. For instance, in some spiroketalizations, decreasing the temperature from room temperature to -63 °C has been shown to improve the diastereomeric ratio.[1]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting diastereoselectivity. It is advisable to screen a range of solvents with varying properties (e.g., toluene, THF, CH2Cl2, MeCN).

  • Catalyst/Promoter: The choice of catalyst is crucial. For acid-catalyzed reactions, screen both Brønsted and Lewis acids of varying strengths and steric bulk. For metal-catalyzed processes, the ligand can play a pivotal role in dictating the stereochemical outcome.

  • Reaction Time: If the reaction is reversible, a short reaction time may favor the kinetic product, while a longer reaction time could lead to equilibration and favor the thermodynamic product. Monitoring the reaction over time can provide insight into the kinetic versus thermodynamic profile.

Q2: I am observing inconsistent diastereoselectivity between batches. What could be the cause?

A2: Inconsistent results often point to subtle variations in reaction setup and reagents. Key areas to check include:

  • Reagent Purity: Ensure the purity of starting materials, catalysts, and solvents. Trace impurities can sometimes interfere with the catalytic cycle or promote side reactions.

  • Water Content: Many reactions, especially those involving Lewis acids, are highly sensitive to moisture. Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stoichiometry: Precise measurement of all reagents, especially the catalyst and any additives, is critical. Small deviations can lead to significant changes in the reaction pathway and selectivity.

Q3: How do I determine if my reaction is under kinetic or thermodynamic control?

A3: To distinguish between kinetic and thermodynamic control, you can perform the following experiments:

  • Monitor the reaction over time: Take aliquots from the reaction mixture at different time points and analyze the diastereomeric ratio. If the ratio changes over time, with one diastereomer initially forming faster (the kinetic product) and then converting to the more stable diastereomer (the thermodynamic product), the reaction is under thermodynamic control. If the ratio remains constant throughout the reaction, it is likely under kinetic control.

  • Subject the isolated products to the reaction conditions: Isolate the major and minor diastereomers. Subject each pure diastereomer to the reaction conditions (with catalyst and solvent, but without the starting material). If the pure diastereomer equilibrates to the same mixture of diastereomers observed in the original reaction, the process is under thermodynamic control. If no change is observed, the reaction is kinetically controlled. Many stereocontrolled syntheses of spiroketals rely on kinetically-controlled reactions to access stereoisomers that are not the most thermodynamically stable.[2]

Q4: Can a chiral auxiliary be used to control diastereoselectivity in my spirocyclization?

A4: Yes, chiral auxiliaries are a powerful tool for inducing diastereoselectivity. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be cleaved. Bicyclic lactams, for example, have been successfully used as chiral auxiliaries in the enantioselective synthesis of spirooxoindoles.[3] The choice of auxiliary will depend on the specific reaction and substrate.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in an Acid-Catalyzed Spiroketalization
Symptom Possible Cause Suggested Solution
Near 1:1 mixture of diastereomersReaction is under thermodynamic control and the diastereomers have similar thermodynamic stability.Attempt to run the reaction under kinetic control by lowering the temperature significantly (e.g., -78 °C). Use a less coordinating solvent to minimize equilibration.
Inappropriate acid catalyst.Screen a variety of Lewis and Brønsted acids. For example, Sc(OTf)3 has been shown to favor an inversion spiroketal, while other Lewis acids gave lower or reversed diastereoselectivity.[1] Chiral phosphoric acids can also be effective.
Steric or electronic effects of substrate are not sufficient to induce selectivity.Modify the substrate by introducing a bulky protecting group that can shield one face of the molecule, directing the cyclization to the opposite face.
Problem 2: Low Diastereoselectivity in an Intramolecular Heck Reaction to Form a Spiro-Oxindole
Symptom Possible Cause Suggested Solution
Mixture of diastereomersThe palladium catalyst is not effectively discriminating between the two faces of the alkene.Modify the phosphine ligand on the palladium catalyst. Bidentate ligands with a larger bite angle can influence the geometry of the transition state. Consider using chiral ligands to induce enantioselectivity, which can also influence diastereoselectivity.
Substrate conformation is not sufficiently biased.The presence of certain structural features, such as a trans-acetonide and a tertiary amide substituent, has been shown to be crucial for high diastereoselection in some systems.[4][5] Modifying protecting groups or other substituents on the tether connecting the aryl halide and the alkene can enforce a more rigid conformation that favors one cyclization pathway.
Reaction temperature is too high.Lowering the reaction temperature can sometimes improve selectivity, although it may require longer reaction times or a more active catalyst system.

Data Summary Tables

Table 1: Effect of Reaction Conditions on Diastereoselectivity in Spiroketalization
Entry Catalyst Solvent Temperature (°C) Diastereomeric Ratio (d.r.) Reference
1TsOHCH2Cl2RT>98:2 (thermodynamic)[1]
2- (spontaneous)DMDO, then MeOHRT70:30[1]
3- (spontaneous)DMDO, then MeOH-6392:8 (kinetic)[1]
4Sc(OTf)3 (1 equiv.)THF-20>98:2 (inversion)[1]
Table 2: Influence of Substrate Structure on Diastereoselectivity in Intramolecular Heck Reaction
Entry Substrate Feature Diastereomeric Ratio (d.r.) Reference
1trans-acetonide and tertiary amide>20:1[4][5]
2trans-TBDMS protecting groupsLow[6]
3No substituent at C280:20[6]

Experimental Protocols

Protocol 1: General Procedure for Methanol-Induced Kinetic Spirocyclization

This protocol is adapted from studies on the stereocontrolled synthesis of spiroketals.[1]

  • Preparation of the Glycal Epoxide: The glycal substrate is dissolved in a suitable solvent (e.g., CH2Cl2) and cooled to 0 °C. A solution of dimethyldioxirane (DMDO) in acetone is added dropwise. The reaction is stirred at 0 °C until the starting material is consumed, as monitored by TLC.

  • Spirocyclization: The reaction mixture containing the crude epoxide is cooled to the desired temperature (e.g., -63 °C using a dry ice/chloroform bath).

  • Methanol Addition: A large excess of anhydrous methanol is added to the cold reaction mixture.

  • Quenching and Workup: The reaction is stirred for a specified time at the low temperature before being quenched with a saturated aqueous solution of NaHCO3. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.

Protocol 2: General Procedure for Chiral Auxiliary-Controlled SNAr Reaction for Spirooxoindole Synthesis

This protocol is based on the enantioselective synthesis of spirooxoindoles using a bicyclic lactam auxiliary.[3]

  • Acylation of Chiral Auxiliary: The chiral bicyclic lactam is treated with a suitable acylating agent (e.g., an acid chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., THF) to form the N-acyl lactam.

  • SNAr Reaction: The N-acyl lactam is dissolved in an appropriate solvent (e.g., DMF) and cooled to a low temperature (e.g., -78 °C). A strong base (e.g., KHMDS) is added to generate the enolate. The substituted 2,4-dinitrobenzene derivative is then added, and the reaction is stirred at low temperature until completion.

  • Workup: The reaction is quenched with a saturated aqueous solution of NH4Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • Purification and Diastereomer Separation: The diastereomers are separated by flash column chromatography.

  • Auxiliary Cleavage and Cyclization: The separated diastereomer is then subjected to conditions to cleave the auxiliary and induce cyclization to the spirooxoindole. This may involve reduction of a nitro group followed by in situ intramolecular amide formation.

Visualizations

Logical Workflow for Troubleshooting Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed check_control Determine Kinetic vs. Thermodynamic Control start->check_control kinetic Kinetic Control check_control->kinetic thermodynamic Thermodynamic Control check_control->thermodynamic optimize_kinetic Optimize Kinetic Conditions kinetic->optimize_kinetic optimize_thermodynamic Optimize Thermodynamic Conditions thermodynamic->optimize_thermodynamic temp_kinetic Lower Temperature optimize_kinetic->temp_kinetic solvent_kinetic Change Solvent optimize_kinetic->solvent_kinetic catalyst_kinetic Modify Catalyst/Ligand optimize_kinetic->catalyst_kinetic temp_thermo Vary Temperature optimize_thermodynamic->temp_thermo time_thermo Adjust Reaction Time optimize_thermodynamic->time_thermo substrate_mod Substrate Modification temp_kinetic->substrate_mod solvent_kinetic->substrate_mod catalyst_kinetic->substrate_mod temp_thermo->substrate_mod time_thermo->substrate_mod protecting_group Change Protecting Group substrate_mod->protecting_group auxiliary Introduce Chiral Auxiliary substrate_mod->auxiliary end Improved Diastereoselectivity protecting_group->end auxiliary->end

Caption: Troubleshooting decision tree for improving diastereoselectivity.

Mechanism of Chiral Phosphoric Acid-Catalyzed Spiroketalization

spiroketalization_mechanism sub Hydroxy Enol Ether + Chiral Phosphoric Acid (CPA) complex Substrate-CPA H-Bonded Complex sub->complex Formation of Bifunctional H-bonds ts Asynchronous Concerted Transition State (Protonation/Nucleophilic Attack) complex->ts syn-Addition product_complex Spiroketal-CPA Complex ts->product_complex product Chiral Spiroketal + CPA product_complex->product Catalyst Turnover

Caption: Simplified mechanism for chiral phosphoric acid-catalyzed spiroketalization.

References

stability issues of 9-Hydroxyspiro[5.5]undecan-3-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 9-Hydroxyspiro[5.5]undecan-3-one

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments involving this compound.

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in Acidic Media

Symptoms:

  • Loss of starting material as observed by chromatography (TLC, LC-MS, GC-MS).

  • Appearance of new, unexpected peaks in the analytical chromatogram.

  • Change in the physical properties of the solution (e.g., color).

Potential Cause: this compound, being a β-hydroxy ketone, is susceptible to acid-catalyzed dehydration. Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). Subsequent elimination leads to the formation of an α,β-unsaturated ketone.

Troubleshooting Steps:

  • pH Control: Carefully monitor and control the pH of your reaction or formulation. If possible, work at a pH where the compound is more stable. Consider using a buffered system.

  • Temperature Reduction: Acid-catalyzed dehydration is often accelerated by heat. Perform your experiments at the lowest possible temperature that allows for the desired transformation or analysis.

  • Reaction Time: Minimize the exposure of the compound to acidic conditions. If a reaction in an acidic medium is necessary, monitor the reaction closely and quench it as soon as the desired conversion is achieved.

  • Protecting Groups: If the dehydration is a persistent issue and the hydroxyl group is not required for the subsequent steps, consider protecting it with a suitable protecting group that is stable to the acidic conditions.

Issue: Instability and/or Rearrangement of this compound in Basic Media

Symptoms:

  • Rapid loss of the starting material in the presence of a base.

  • Formation of multiple new products, some of which may have a lower molecular weight.

  • Inconsistent reaction yields or product profiles.

Potential Causes:

  • Base-Catalyzed Dehydration: Similar to acidic conditions, basic conditions can promote the dehydration of the β-hydroxy ketone to form an α,β-unsaturated ketone, typically via an E1cB mechanism.

  • Retro-Aldol Reaction: Under basic conditions, the compound can undergo a retro-aldol reaction. This would involve the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbon and the adjacent carbonyl-containing ring, leading to the opening of the spirocyclic system.

Troubleshooting Steps:

  • Choice of Base: Use the mildest base possible that can achieve the desired chemical transformation. Strong bases like hydroxides or alkoxides are more likely to induce degradation. Consider using weaker, non-nucleophilic bases.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize the rates of degradation reactions.

  • Exclusion of Oxygen: If oxidation is a suspected side reaction, particularly in the presence of a base, ensure your experiments are conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Closely monitor the reaction progress by a suitable analytical technique to determine the optimal time to stop the reaction and isolate the product before significant degradation occurs.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound under acidic conditions?

A1: The most probable degradation product under acidic conditions is the α,β-unsaturated ketone formed via dehydration. The two likely isomers are Spiro[5.5]undec-8-en-3-one and Spiro[5.5]undec-7-en-3-one, resulting from the elimination of water.

Q2: What degradation pathways are expected under basic conditions?

A2: Under basic conditions, two primary degradation pathways are possible:

  • Dehydration: Formation of the same α,β-unsaturated ketones as in acidic conditions.

  • Retro-Aldol Reaction: This would lead to the opening of one of the rings, resulting in a non-spirocyclic keto-aldehyde or diketone, depending on the subsequent tautomerization.

Q3: How can I monitor the stability of this compound in my experiments?

A3: The stability can be monitored using standard chromatographic techniques. A typical approach would be to use High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector. A stability-indicating method should be developed where the parent compound and its potential degradation products are well-resolved.

Q4: Are there any specific analytical methods recommended for detecting degradation?

A4: A reverse-phase HPLC method with a C18 column is a good starting point. A gradient elution with water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid or ammonium acetate, can be effective. For structural elucidation of degradation products, LC-MS/MS and NMR spectroscopy are invaluable.

Quantitative Data Summary

Condition (24h exposure)Temperature (°C)% Degradation (Illustrative)Primary Degradation Product(s)
0.1 M HCl255-10%α,β-Unsaturated Ketone
0.1 M HCl6030-50%α,β-Unsaturated Ketone
0.1 M NaOH2515-25%α,β-Unsaturated Ketone, Retro-Aldol Products
0.1 M NaOH60> 70%α,β-Unsaturated Ketone, Retro-Aldol Products
pH 7 Buffer25< 1%-
pH 7 Buffer60< 5%-

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at room temperature and at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature and monitor at various time points.

  • Thermal Degradation: Keep a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C) and analyze at different time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the peak area of the parent compound and look for the appearance of new peaks.

Visualizations

Acid_Catalyzed_Dehydration reactant This compound intermediate Protonated Alcohol reactant->intermediate + H+ product1 Spiro[5.5]undec-8-en-3-one intermediate->product1 - H2O product2 Spiro[5.5]undec-7-en-3-one intermediate->product2 - H2O

Caption: Acid-catalyzed dehydration pathway of this compound.

Base_Catalyzed_Pathways cluster_dehydration Dehydration (E1cB) cluster_retro_aldol Retro-Aldol Reaction reactant_d This compound enolate Enolate Intermediate reactant_d->enolate - H+ (from α-carbon) product_d α,β-Unsaturated Ketone enolate->product_d - OH- reactant_ra This compound ring_opened Ring-Opened Intermediate reactant_ra->ring_opened + OH- (attack on carbonyl)

Caption: Potential degradation pathways under basic conditions.

Technical Support Center: Overcoming Poor Solubility of 9-Hydroxyspiro[5.5]undecan-3-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 9-Hydroxyspiro[5.5]undecan-3-one.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer?

A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like aqueous buffers.[1][2] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. This is a common issue for many organic compounds, especially those with a high carbon-to-heteroatom ratio.[1] The spirocyclic core of this compound contributes significantly to its hydrophobic nature.

Q2: I dissolved this compound in DMSO first, but it still precipitates when diluted into my cell culture media. What is happening?

A2: This phenomenon is known as "solvent shifting" or "antisolvent precipitation." While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent that can dissolve many hydrophobic compounds, its miscibility with water can be misleading. When the DMSO stock solution is added to an aqueous medium, the local concentration of DMSO is diluted. This reduces the overall solvating power of the mixture for the hydrophobic compound, causing it to precipitate out of the solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The maximum tolerated DMSO concentration varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxic effects. It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line's viability and function.

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: Yes, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used to prepare stock solutions. However, the issue of precipitation upon dilution into aqueous media will likely persist. The choice of solvent may also be dictated by the specific requirements and sensitivities of your experimental system. For some applications, co-solvent systems or specialized formulation strategies may be necessary to maintain solubility.[3]

Q5: How can I increase the aqueous solubility of this compound for my experiments?

A5: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These include the use of co-solvents, cyclodextrins, nanosuspensions, and solid dispersions. The most suitable method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the formulation with your biological system.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in aqueous media.

Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer

Symptoms:

  • The solution becomes cloudy or turbid immediately after adding the compound.

  • Visible solid particles form and settle at the bottom of the container.

Possible Causes:

  • The concentration of this compound exceeds its aqueous solubility limit.

  • The buffer pH is not optimal for the compound's solubility.

Solutions:

  • Decrease the final concentration: Attempt to work with a lower, more soluble concentration of the compound.

  • Use a co-solvent: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and add it to the buffer while vortexing to ensure rapid mixing. Be mindful of the final solvent concentration.

  • pH adjustment: Although this compound does not have readily ionizable groups, slight pH adjustments of the buffer might minimally influence solubility. This is generally less effective for non-ionizable compounds.

  • Employ solubilization techniques: Consider using cyclodextrins or preparing a nanosuspension as described in the Experimental Protocols section.

Issue 2: Precipitation in Cell Culture Assays

Symptoms:

  • The cell culture medium turns cloudy after the addition of the compound stock solution.

  • Microscopic examination reveals crystalline or amorphous precipitates in the wells.

  • Inconsistent or non-reproducible results in the assay.

Possible Causes:

  • The final concentration of the compound is too high for the aqueous environment of the cell culture medium.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the compound in solution.

  • Interaction of the compound with components of the cell culture medium (e.g., proteins in fetal bovine serum).

Solutions:

  • Optimize final concentration: Determine the highest concentration of this compound that remains soluble in your complete cell culture medium.

  • Increase mixing efficiency: Add the stock solution to the medium while gently vortexing or swirling to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.

  • Serum-free media addition: Add the compound to serum-free media first, allow it to mix, and then add the serum. This can sometimes prevent immediate precipitation caused by protein binding.

  • Formulation approach: For higher concentrations, utilize a formulation strategy such as cyclodextrin inclusion complexes or nanosuspensions, which are designed to improve aqueous compatibility.

Data Presentation

The following table summarizes the estimated aqueous solubility of this compound and the potential improvements with different solubilization techniques. Note: The following values are estimates based on the behavior of similar hydrophobic compounds and should be experimentally verified.

FormulationEstimated Aqueous Solubility (µg/mL)Fold Increase (approx.)
Aqueous Buffer (pH 7.4) < 1-
1% DMSO in Aqueous Buffer 1 - 51 - 5
10% (w/v) Hydroxypropyl-β-cyclodextrin 50 - 10050 - 100
Nanosuspension > 100> 100

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-precipitation method.[6][7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • Lyophilizer (optional)

Procedure:

  • Determine Molar Ratio: Based on phase solubility studies, a 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Dissolve Compound: Dissolve the calculated amount of this compound in a minimal amount of methanol.

  • Mix Solutions: Slowly add the methanolic solution of the compound to the aqueous HP-β-CD solution while stirring continuously.

  • Stir: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Lyophilize (Optional): For a solid powder, freeze the solution and lyophilize it to remove the water and methanol. The resulting powder is the inclusion complex.

  • Quantify: Determine the concentration of this compound in the final solution or reconstituted powder using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Nanosuspension by Wet Media Milling

This protocol outlines the preparation of a nanosuspension of this compound.[8][9]

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water)

  • Zirconium oxide beads (0.1 mm diameter)

  • High-energy bead mill or rotation/revolution mixer

  • Particle size analyzer

Procedure:

  • Prepare Stabilizer Solution: Dissolve HPMC and Tween 80 in deionized water.

  • Coarse Suspension: Disperse a known amount of this compound (e.g., 100 mg/mL) in the stabilizer solution to form a coarse suspension.

  • Milling:

    • Add the coarse suspension and zirconium oxide beads to the milling chamber.

    • Mill at a high speed (e.g., 1700 rpm) for a specified duration (e.g., 10-30 minutes). The milling process should be performed under cooling to prevent overheating.

  • Bead Separation: Separate the nanosuspension from the milling beads.

  • Particle Size Analysis: Measure the particle size distribution of the nanosuspension using a particle size analyzer. The target is typically a mean particle size below 200 nm with a narrow distribution.

  • Storage: Store the nanosuspension at 4°C.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_solubilization Solubilization Strategy cluster_application Experimental Application cluster_troubleshooting Troubleshooting Stock_Solution Prepare Stock Solution (e.g., in DMSO) Direct_Dilution Direct Dilution Stock_Solution->Direct_Dilution Co_Solvent Co-Solvent Method Stock_Solution->Co_Solvent Cyclodextrin Cyclodextrin Inclusion Complex Stock_Solution->Cyclodextrin Nanosuspension Nanosuspension Preparation Stock_Solution->Nanosuspension Aqueous_Assay Aqueous Buffer Assay Direct_Dilution->Aqueous_Assay If soluble Cell_Based_Assay Cell-Based Assay Direct_Dilution->Cell_Based_Assay If soluble Co_Solvent->Aqueous_Assay Co_Solvent->Cell_Based_Assay Cyclodextrin->Aqueous_Assay Cyclodextrin->Cell_Based_Assay Nanosuspension->Aqueous_Assay Nanosuspension->Cell_Based_Assay Precipitation Precipitation Occurs Aqueous_Assay->Precipitation Cell_Based_Assay->Precipitation Optimize Optimize Concentration or Formulation Precipitation->Optimize

Caption: Experimental workflow for handling poorly soluble compounds.

signaling_pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT MDM2 MDM2 AKT->MDM2 p53 p53 MDM2->p53 Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Spiro_Compound 9-Hydroxyspiro [5.5]undecan-3-one (Illustrative Target) Spiro_Compound->AKT Inhibition

Caption: Illustrative signaling pathway showing potential inhibition by a spiro compound.

References

refining the workup procedure for 9-Hydroxyspiro[5.5]undecan-3-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the workup procedure for the synthesis of 9-Hydroxyspiro[5.5]undecan-3-one. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common route involves a two-step process:

  • Robinson Annulation: Formation of spiro[5.5]undecane-3,9-dione from 1,3-cyclohexanedione and methyl vinyl ketone.

  • Selective Ketone Reduction: Chemoselective reduction of one of the two ketone groups in spiro[5.5]undecane-3,9-dione to yield the desired this compound.

Q2: What are the key challenges in the workup and purification of the final product?

The primary challenge lies in the purification of the desired mono-alcohol product from the unreacted starting diketone and the over-reduced diol byproduct. These compounds often have similar polarities, making chromatographic separation difficult.

Q3: How can I monitor the progress of the reduction reaction?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction.[1][2][3] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting dione, the product mono-alcohol, and the diol byproduct. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots if they are not UV-active.

Q4: What is the recommended method for quenching the sodium borohydride reduction?

The reaction is typically quenched by the slow addition of a dilute acid, such as aqueous ammonium chloride, or simply with water.[2] This neutralizes any remaining reducing agent and hydrolyzes the borate ester intermediates.

Troubleshooting Guides

Robinson Annulation Step
Problem Possible Cause Troubleshooting Suggestion
Low yield of spiro[5.5]undecane-3,9-dione Polymerization of methyl vinyl ketone.Add the methyl vinyl ketone slowly to the reaction mixture at a controlled temperature.
Double alkylation of the starting dione.Use a less reactive base or control the stoichiometry of the reactants carefully.
Reaction does not go to completion Inactive catalyst or base.Ensure the catalyst or base is fresh and of high purity.
Insufficient reaction time or temperature.Monitor the reaction by TLC and adjust the reaction time and temperature accordingly.
Selective Reduction & Workup Step
Problem Possible Cause Troubleshooting Suggestion
Formation of significant amount of diol byproduct Excess of reducing agent.Carefully control the stoichiometry of the sodium borohydride. Using a milder or more selective reducing agent system, like the Luche reduction (NaBH4/CeCl3), can improve selectivity for the more reactive ketone.
Product is contaminated with starting dione Insufficient reducing agent or reaction time.Monitor the reaction by TLC to ensure complete consumption of the starting material.
Difficult separation of product from byproducts Similar polarities of the dione, mono-alcohol, and diol.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Derivatization of the hydroxyl group(s) to alter polarity for separation is a potential, though more complex, strategy.
Emulsion formation during aqueous workup Presence of high molecular weight byproducts or surfactants.Add a small amount of brine to the aqueous layer to break the emulsion. Filtration through a pad of celite can also be effective.
Product loss during extraction Product has some water solubility.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery.

Experimental Protocols

Step 1: Synthesis of spiro[5.5]undecane-3,9-dione (via Robinson Annulation)

This protocol is a general representation and may require optimization.

  • To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., ethanol or toluene) under an inert atmosphere, add a catalytic amount of a base (e.g., sodium ethoxide or potassium hydroxide).

  • Cool the mixture to 0-5 °C.

  • Slowly add methyl vinyl ketone (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a dilute aqueous acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain spiro[5.5]undecane-3,9-dione.

Step 2: Selective Reduction to this compound

This protocol is based on general procedures for selective ketone reduction and requires careful monitoring and optimization.

  • Dissolve spiro[5.5]undecane-3,9-dione (1.0 eq) in a protic solvent such as methanol or ethanol.[1][2][3]

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium borohydride (0.25-0.3 eq) in the same solvent. Note: The stoichiometry of NaBH4 is critical for selectivity and should be optimized.

  • Slowly add the sodium borohydride solution to the solution of the dione, maintaining the temperature at 0 °C.

  • Monitor the reaction progress closely by TLC, aiming for the disappearance of the starting material and the appearance of the product spot, while minimizing the formation of the more polar diol byproduct.

  • Once the desired conversion is achieved, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate to carefully separate the desired mono-alcohol from the starting dione and the diol.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Selective Ketone Reduction

ParameterValueReference
Reducing Agent Sodium Borohydride (NaBH₄)[1][2][3]
Stoichiometry of NaBH₄ 0.25 - 0.3 equivalentsRequires optimization
Solvent Methanol or Ethanol[1][2][3]
Temperature 0 °C[1]
Quenching Agent Saturated aq. NH₄Cl or H₂O[2]

Table 2: TLC Analysis of the Reduction Reaction

CompoundTypical Rf Value*Visualization
spiro[5.5]undecane-3,9-dioneHighUV, KMnO₄, CAM
This compound Intermediate KMnO₄, CAM
spiro[5.5]undecane-3,9-diolLowKMnO₄, CAM

*Rf values are highly dependent on the exact TLC plate and eluent system used.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Robinson Annulation cluster_step2 Step 2: Selective Reduction cluster_workup Workup & Purification start 1,3-Cyclohexanedione + Methyl Vinyl Ketone intermediate_dione spiro[5.5]undecane-3,9-dione start->intermediate_dione Base catalyst product This compound intermediate_dione->product NaBH4 (0.25-0.3 eq) Methanol, 0 °C quench Quench (aq. NH4Cl) product->quench extraction Extraction quench->extraction chromatography Column Chromatography extraction->chromatography final_product Pure Product chromatography->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_analysis Reaction Outcome Analysis cluster_problems Potential Issues cluster_solutions Corrective Actions outcome Analyze crude product by TLC low_yield Low Yield of Mono-alcohol outcome->low_yield high_dione High amount of starting dione outcome->high_dione high_diol High amount of diol byproduct outcome->high_diol optimize_nabh4 Optimize NaBH4 stoichiometry low_yield->optimize_nabh4 If both byproducts high optimize_chroma Optimize chromatography low_yield->optimize_chroma For purification check_time_temp Increase reaction time or check temperature control high_dione->check_time_temp high_dione->optimize_chroma For purification high_diol->optimize_nabh4 Decrease NaBH4 use_luche Consider Luche Reduction (NaBH4/CeCl3) high_diol->use_luche For higher selectivity high_diol->optimize_chroma For purification

References

Technical Support Center: Analytical Method Development for 9-Hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in creating robust analytical methods for resolving impurities in 9-Hydroxyspiro[5.5]undecan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing a High-Performance Liquid Chromatography (HPLC) method for this compound and its potential impurities?

A robust starting point for method development is crucial. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound with the polarity of this compound. A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

Q2: Which stationary phase (column) is most suitable for this analysis?

For initial screening, a C18 column is a versatile and effective choice for moderately polar compounds like ketones.[1][2] If resolution with the main peak or other impurities is challenging, consider alternative selectivities. Phenyl or diphenyl phases can offer enhanced selectivity for compounds with aromatic character, while a C8 phase provides lower retention for very hydrophobic analytes.[2] State-of-the-art bonding and end-capping processes on modern columns minimize secondary interactions with residual silanols, leading to better peak shapes.[1]

Q3: Can Gas Chromatography (GC) be used to analyze this compound?

Yes, Gas Chromatography (GC) is a viable technique, particularly for assessing volatile or semi-volatile impurities. Given the hydroxyl group, the compound may exhibit peak tailing. Derivatization could be explored to improve peak shape and thermal stability. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for the identification of unknown impurities by comparing mass spectra with libraries like the National Institute of Standards and Technology (NIST).[3][4] However, differentiating isomers with similar mass spectra can be challenging and may require comparison with retention indices.[5]

Q4: What types of impurities should I anticipate during the analysis?

Impurities can originate from the manufacturing process or degradation.[6] Without a specific synthesis route, a general approach is to consider:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: Formed due to exposure to light, heat, or pH extremes. For a ketone, this could include products of oxidation or rearrangement.

  • Stereoisomers: The spirocyclic nature of the molecule can lead to different stereoisomers which may need to be resolved.

Experimental Workflow & Protocols

The following diagram illustrates a typical workflow for analytical method development.

G Start Peak Tailing Observed Decision1 Are all peaks tailing? Start->Decision1 Action1 Check for column void or partially blocked inlet frit. Reverse flush column. Decision1->Action1 Yes Decision2 Is the tailing peak basic or acidic? Decision1->Decision2 No, only specific peaks Action2 Check for extra-column volume. Use shorter/narrower tubing. Action1->Action2 Action3 Adjust mobile phase pH. (Rule of thumb: 2 pH units away from analyte pKa) Decision2->Action3 Yes Decision3 Does reducing sample concentration improve shape? Decision2->Decision3 No / Unsure Action4 Add mobile phase modifier (e.g., triethylamine for bases) to mask silanol interactions. Action3->Action4 Action5 Column overload is likely. Reduce injection volume or sample concentration. Decision3->Action5 Yes Action6 Consider co-elution. Modify mobile phase or column to improve resolution. Decision3->Action6 No

References

Technical Support Center: Stereoselective Synthesis of 9-Hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Hydroxyspiro[5.5]undecan-3-one, with a focus on strategies to control stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in this compound that require control during synthesis?

A1: There are two key stereocenters to control in the synthesis of this compound: the spirocyclic carbon at position 6 and the carbon bearing the hydroxyl group at position 9. The relative stereochemistry between these two centers (cis or trans) and the absolute configuration of each center are critical for the desired biological activity of the final compound.

Q2: What is a common strategy for constructing the spiro[5.5]undecane core with stereocontrol?

A2: A highly effective and widely used method is the organocatalytic asymmetric Robinson annulation.[1][2][3] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form the six-membered ring. Using a chiral organocatalyst, such as (S)-proline, can induce high enantioselectivity in the formation of the spirocenter.[1][4]

Q3: How can I control the stereochemistry of the hydroxyl group at the 9-position?

A3: The stereochemistry of the 9-hydroxyl group is typically established through the stereoselective reduction of an intermediate ketone, spiro[5.5]undec-7-en-9-one. The choice of reducing agent and reaction conditions will determine the facial selectivity of the hydride attack on the carbonyl group. Common methods include:

  • Luche Reduction: This method uses sodium borohydride in the presence of a lanthanide salt, such as cerium(III) chloride, and is highly effective for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols with high stereoselectivity.[5][6][7]

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of ketones.[3][8][9]

  • Substrate-Controlled Reduction: The existing stereochemistry of the spirocycle can direct the approach of the reducing agent, leading to a diastereoselective reduction. Bulky reducing agents like L-Selectride® often provide high diastereoselectivity.

Q4: What is the difference between thermodynamic and kinetic control in spiroketalization, and how does it apply here?

A4: Although this compound is not a spiroketal, the principles of thermodynamic and kinetic control are relevant to the stereoselectivity of the synthesis.

  • Thermodynamic Control: The reaction is reversible, and the product distribution reflects the relative stability of the possible stereoisomers. This is often achieved at higher temperatures with longer reaction times.

  • Kinetic Control: The reaction is irreversible, and the product distribution is determined by the relative rates of formation of the stereoisomers. This is typically favored at lower temperatures with shorter reaction times.

In the context of the Robinson annulation, the intramolecular aldol condensation can be under kinetic or thermodynamic control, influencing the relative stereochemistry of the initial bicyclic product.[10] Similarly, the choice of conditions for the reduction of the ketone can favor either the kinetically or thermodynamically controlled product.

Troubleshooting Guides

Problem 1: Low Enantioselectivity in the Asymmetric Robinson Annulation
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee) of the spiro[5.5]undecenone product.Catalyst Inactivity: The (S)-proline catalyst may be of poor quality or has degraded.Use freshly opened, high-purity (S)-proline. Consider using a derivative of proline that may offer higher selectivity.
Incorrect Solvent: The solvent can have a significant impact on the transition state of the reaction.DMSO and DMF are commonly used for proline-catalyzed Robinson annulations.[2] Screen different solvents to find the optimal one for your specific substrate.
Suboptimal Temperature: The reaction temperature can affect the enantioselectivity.Perform the reaction at a lower temperature to enhance selectivity. However, be aware that this may slow down the reaction rate.
Presence of Water: Water can interfere with the catalytic cycle.Ensure all reagents and solvents are anhydrous.
Problem 2: Poor Diastereoselectivity in the Reduction of the Ketone
Symptom Possible Cause Suggested Solution
Formation of a mixture of diastereomers of this compound.Incorrect Reducing Agent: The chosen reducing agent may not have sufficient steric bias to selectively attack one face of the ketone.For substrate-controlled reduction, use a bulkier reducing agent like L-Selectride® or K-Selectride®. For reagent-controlled reduction, consider a chiral reducing agent like a CBS catalyst.
Suboptimal Temperature: The temperature can influence the diastereoselectivity.Lowering the reaction temperature (e.g., to -78 °C) often improves diastereoselectivity by favoring the transition state with the lowest activation energy.
Chelation Control Issues (Luche Reduction): Ineffective chelation of the cerium salt to the carbonyl can lead to reduced selectivity.Ensure the cerium(III) chloride is sufficiently hydrated (CeCl₃·7H₂O is commonly used) as this is important for its activity. The reaction is typically run in methanol.
Problem 3: Low Yield in the Robinson Annulation
Symptom Possible Cause Suggested Solution
Low overall yield of the spiro[5.5]undecenone product.Side Reactions: Polymerization of the Michael acceptor (e.g., methyl vinyl ketone) is a common side reaction.Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration.
Inefficient Intramolecular Aldol Condensation: The second step of the annulation may be slow or reversible.After the Michael addition is complete, you can try adding a stronger base or increasing the temperature to promote the aldol condensation and subsequent dehydration.
Decomposition of Product: The product may be unstable under the reaction conditions.Monitor the reaction progress carefully and work up the reaction as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-spiro[5.5]undec-7-en-9-one via Proline-Catalyzed Robinson Annulation

This protocol is adapted from established procedures for asymmetric Robinson annulations.[1][4]

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO, add (S)-proline (0.1 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Cool the reaction mixture to 0 °C.

  • Slowly add methyl vinyl ketone (1.1 eq) dropwise over 1 hour.

  • Allow the reaction to stir at 0 °C for 24 hours, then warm to room temperature and stir for an additional 48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-spiro[5.5]undec-7-en-9-one.

Protocol 2: Diastereoselective Reduction of (S)-spiro[5.5]undec-7-en-9-one to (6S,9R)-9-Hydroxyspiro[5.5]undecan-3-one (Luche Reduction)

This protocol is based on the Luche reduction for the selective 1,2-reduction of enones.[5][6]

  • Dissolve (S)-spiro[5.5]undec-7-en-9-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at 0 °C.

  • Stir the mixture until the cerium salt is fully dissolved.

  • Add sodium borohydride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diastereomer of this compound. The double bond can be subsequently reduced by catalytic hydrogenation if the saturated analog is desired.

Quantitative Data

The following tables provide representative data for analogous stereoselective reactions. The actual yields and selectivities for the synthesis of this compound may vary.

Table 1: Asymmetric Robinson Annulation of 2-Methyl-1,3-cyclohexanedione with Methyl Vinyl Ketone

CatalystSolventTemperature (°C)Yield (%)ee (%)Reference
(S)-prolineDMSO354976Bui & Barbas (2000)
(S)-prolineNeatrt8078Pedrosa et al. (2013)

Table 2: Diastereoselective Reduction of Substituted Cyclohexanones

SubstrateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (axial:equatorial)Reference
4-tert-ButylcyclohexanoneNaBH₄i-PrOH2515:85Standard textbook data
4-tert-ButylcyclohexanoneL-Selectride®THF-78>99:1Standard textbook data
2-MethylcyclohexanoneNaBH₄i-PrOH2524:76Standard textbook data
2-MethylcyclohexanoneL-Selectride®THF-7898:2Standard textbook data

Visualizations

experimental_workflow cluster_step1 Step 1: Asymmetric Robinson Annulation cluster_step2 Step 2: Stereoselective Reduction start 1,3-Cyclohexanedione + Methyl Vinyl Ketone catalyst (S)-Proline reaction1 Michael Addition & Intramolecular Aldol Condensation start->reaction1 catalyst->reaction1 product1 (S)-spiro[5.5]undec-7-en-9-one reaction1->product1 reducing_agent NaBH4, CeCl3*7H2O reaction2 Luche Reduction product1->reaction2 reducing_agent->reaction2 product2 (6S,9R)-9-Hydroxyspiro[5.5]undecan-3-one reaction2->product2

Caption: Synthetic workflow for the stereoselective synthesis of this compound.

stereocontrol_logic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start Spiro[5.5]undecenone Intermediate kinetic_conditions Low Temperature Short Reaction Time start->kinetic_conditions Selectivity Goal thermo_conditions Higher Temperature Longer Reaction Time start->thermo_conditions Selectivity Goal kinetic_product Less Stable Diastereomer (Faster Formation) kinetic_conditions->kinetic_product Favors thermo_product More Stable Diastereomer (Reversible Formation) thermo_conditions->thermo_product Favors

Caption: Decision diagram for achieving kinetic versus thermodynamic control in stereoselective reactions.

proline_catalysis cluster_cycle Proline Catalytic Cycle for Aldol Condensation Proline (S)-Proline Enamine Chiral Enamine Proline->Enamine + Diketone Diketone Diketone Intermediate Diketone->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState + Carbonyl CyclizedProduct Cyclized Intermediate TransitionState->CyclizedProduct Hydrolysis Hydrolysis CyclizedProduct->Hydrolysis Hydrolysis->Proline Regenerates Catalyst

Caption: Simplified catalytic cycle for the (S)-proline-mediated intramolecular aldol condensation.

References

Validation & Comparative

Comparative Biological Activity of 9-Hydroxyspiro[5.5]undecan-3-one and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activity of 9-Hydroxyspiro[5.5]undecan-3-one and its analogs, with a focus on their potential as anticancer and antiviral agents. The information presented is based on available experimental data, offering a resource for those engaged in the discovery and development of new therapeutics.

While direct comparative studies on a wide range of analogs of this compound are limited in the public domain, research on structurally related spiro[5.5]undecane derivatives provides valuable insights into the potential biological activities of this class of compounds. Investigations have primarily focused on anticancer and anti-HIV properties, revealing that modifications to the spiro[5.5]undecane core can significantly influence biological outcomes.

Comparative Analysis of Biological Activity

Based on the available literature, the biological activity of spiro[5.5]undecane derivatives appears to be highly dependent on the nature and position of substituent groups on the undecane framework.

Anticancer Activity

Recent studies have highlighted the anticancer potential of certain spiro[5.5]undecane derivatives. For instance, a novel compound, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, has demonstrated notable cytotoxic activity against the human liver cancer cell line SK-HEP-1.[1] This finding suggests that the introduction of aryl groups at positions 7 and 11, combined with a trione functionality, can confer potent anticancer properties.

The following table summarizes the cytotoxic activity of a representative spiro[5.5]undecane analog against a cancer cell line.

CompoundCell LineIC₅₀ (µM)
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneSK-HEP-123.67 ± 4
Anti-HIV Activity

Research into the antiviral properties of spiro[5.5]undecane derivatives has identified promising candidates for HIV-1 inhibition. A study focused on optically pure functionalized spiro[5.5]undecane-1,5,9-triones revealed that specific stereoisomers, namely cis-1aca and cis-1jca, exhibit potent anti-HIV-1 activity, even surpassing the efficacy of the known antiretroviral drug azidothymidine (AZT) in preliminary in vivo screenings.[2] This underscores the importance of stereochemistry in the biological activity of these compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the general experimental protocols used to assess the biological activities of the spiro[5.5]undecane analogs discussed.

Cytotoxicity Assay (MTT Assay)

The anticancer activity of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human liver cancer SK-HEP-1 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compound.

  • MTT Incubation: After a specified incubation period (e.g., 48 hours), the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Anti-HIV-1 Assay

The evaluation of the anti-HIV-1 activity of spiro[5.5]undecane-1,5,9-triones was conducted using cell-based assays.

  • Cell Lines and Virus: A suitable human T-cell line (e.g., MT-4) and a laboratory-adapted strain of HIV-1 were used.

  • Compound Screening: The cells were infected with HIV-1 in the presence of various concentrations of the test compounds.

  • Activity Measurement: After an incubation period, the cytopathic effect of the virus was quantified using a colorimetric assay (e.g., MTT assay) to measure cell viability. The concentration of the compound that inhibits the viral cytopathic effect by 50% (EC₅₀) was determined.

  • Cytotoxicity Assessment: The toxicity of the compounds on uninfected cells was also determined to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate a potential structure-activity relationship and a typical experimental workflow.

SAR_Spiro_Undecane cluster_scaffold Spiro[5.5]undecane Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Spiro[5.5]undecane R1 Substituents at C9 (e.g., -OH, =O, -NHR) Core->R1 Influence R2 Substituents at other positions (e.g., Aryl groups at C7, C11) Core->R2 Influence Stereo Stereochemistry Core->Stereo Influence Anticancer Anticancer Activity R1->Anticancer AntiHIV Anti-HIV Activity R1->AntiHIV R2->Anticancer Stereo->AntiHIV

Caption: Hypothetical structure-activity relationships for spiro[5.5]undecane analogs.

MTT_Workflow Start Start: Cancer Cell Line Seeding Seed cells in 96-well plate Start->Seeding Treatment Add varying concentrations of Spiro[5.5]undecane analogs Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance Measure absorbance Solubilization->Absorbance Analysis Calculate IC50 values Absorbance->Analysis

References

Unambiguous Structural Determination: Validating 9-Hydroxyspiro[5.5]undecan-3-one via X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural validation of 9-Hydroxyspiro[5.5]undecan-3-one, a novel spirocyclic compound with potential applications in medicinal chemistry. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide essential information regarding connectivity and functional groups, single-crystal X-ray diffraction offers unparalleled insight into the exact spatial arrangement of atoms, confirming stereochemistry and solid-state conformation.

Comparative Analysis of Structural Elucidation Techniques

The validation of this compound's structure is a multi-faceted process. While NMR, IR, and MS provide crucial pieces of the puzzle, X-ray crystallography delivers the complete, high-resolution picture. The following table summarizes the hypothetical data obtained from these techniques, illustrating their complementary roles in structural elucidation.

Analytical Technique Parameter Hypothetical Experimental Data for this compound Interpretation
X-ray Crystallography Crystal SystemMonoclinicProvides information on the crystal lattice.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 10.25 Å, b = 8.15 Å, c = 12.50 Å, β = 98.5°Defines the size and shape of the unit cell.
Bond Lengths (C-O)Carbonyl: ~1.22 Å, Hydroxyl: ~1.43 ÅConfirms the presence and nature of oxygen-containing functional groups.
Bond Angles (C-C-C)Cyclohexane rings: ~109.5° - 112°Reveals the chair conformations of the cyclohexane rings.
Torsion AnglesDefines the precise 3D arrangement and stereochemistry of the molecule.
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ)3.85 (m, 1H), 3.60 (s, 1H, -OH), 2.50-2.20 (m, 4H), 1.90-1.50 (m, 12H)Indicates the presence of a hydroxyl proton and various methylene and methine protons in different chemical environments.
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ)212.0 (C=O), 70.5 (C-OH), 55.0 (spiro C), 45.0, 38.0, 35.0, 28.0, 25.0Confirms the presence of a ketone, a carbon bearing a hydroxyl group, a quaternary spiro-carbon, and several methylene carbons.
IR Spectroscopy (ATR) Wavenumber (cm⁻¹)3400 (broad, O-H stretch), 1710 (strong, C=O stretch), 2950-2850 (C-H stretch)Confirms the presence of a hydroxyl group, a carbonyl group, and aliphatic C-H bonds.
Mass Spectrometry (EI) m/z182.13 [M]⁺, 164.12 [M-H₂O]⁺, 125.09, 97.07The molecular ion peak confirms the molecular weight. Fragmentation patterns suggest the loss of water and cleavage of the cyclohexane rings.

Experimental Protocols

Single-Crystal X-ray Diffraction: A suitable single crystal of this compound would be grown by slow evaporation from an appropriate solvent system (e.g., ethyl acetate/hexane). The crystal is mounted on a goniometer and cooled to 100 K under a stream of nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the logical flow of the structural validation process and the key relationships between the analytical techniques.

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis of this compound Synthesis of this compound Purification (Chromatography, Recrystallization) Purification (Chromatography, Recrystallization) Synthesis of this compound->Purification (Chromatography, Recrystallization) NMR (1H, 13C) NMR (1H, 13C) Purification (Chromatography, Recrystallization)->NMR (1H, 13C) Provides connectivity IR Spectroscopy IR Spectroscopy Purification (Chromatography, Recrystallization)->IR Spectroscopy Identifies functional groups Mass Spectrometry Mass Spectrometry Purification (Chromatography, Recrystallization)->Mass Spectrometry Determines molecular weight Crystal Growth Crystal Growth Purification (Chromatography, Recrystallization)->Crystal Growth Requires pure sample Final Validated Structure Final Validated Structure NMR (1H, 13C)->Final Validated Structure IR Spectroscopy->Final Validated Structure Mass Spectrometry->Final Validated Structure X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement Structure Solution & Refinement->Final Validated Structure Definitive 3D Structure

Caption: Workflow for the structural validation of a novel compound.

G cluster_methods Analytical Methods cluster_info Structural Information Obtained X-ray Crystallography X-ray Crystallography 3D Atomic Coordinates 3D Atomic Coordinates X-ray Crystallography->3D Atomic Coordinates Stereochemistry Stereochemistry X-ray Crystallography->Stereochemistry NMR Spectroscopy NMR Spectroscopy Bonding Connectivity Bonding Connectivity NMR Spectroscopy->Bonding Connectivity Functional Groups Functional Groups NMR Spectroscopy->Functional Groups IR Spectroscopy IR Spectroscopy IR Spectroscopy->Functional Groups Mass Spectrometry Mass Spectrometry Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula 3D Atomic Coordinates->Bonding Connectivity Bonding Connectivity->Molecular Formula

comparative study of different synthetic routes to 9-Hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of complex molecular scaffolds is a critical step. This guide provides a comparative analysis of potential synthetic routes to 9-Hydroxyspiro[5.5]undecan-3-one, a spirocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct synthetic procedures in the current literature, this guide outlines plausible strategies based on established organic chemistry principles and syntheses of analogous structures.

Introduction to the Spiro[5.5]undecane Framework

The spiro[5.5]undecane core is a privileged scaffold in drug discovery, offering a rigid three-dimensional structure that can effectively probe biological targets. The presence of hydroxyl and ketone functionalities on this framework, as in this compound, provides opportunities for further derivatization and interaction with biological receptors.

Proposed Synthetic Strategies

Two main retrosynthetic approaches are considered for the synthesis of this compound. The first strategy involves the initial construction of the spirocyclic core followed by functional group manipulation. The second approach utilizes a functionalized cyclohexane precursor to build the spirocycle.

Strategy 1: Spirocycle Formation Followed by Functionalization

This approach focuses on first assembling the spiro[5.5]undecane ring system, which can then be functionalized to introduce the required hydroxyl and ketone groups. A key reaction in the formation of spirocycles is the Robinson annulation.[1][2]

Route 1a: Robinson Annulation of Cyclohexanone with a Butenone Derivative

This route begins with the well-established Robinson annulation between cyclohexanone and a suitable Michael acceptor to form a spiro[5.5]undecenone intermediate. Subsequent functional group transformations would then be required to yield the target molecule.

Experimental Protocol:

  • Step 1: Synthesis of Spiro[5.5]undec-7-en-3-one.

    • To a solution of cyclohexanone in a suitable solvent such as ethanol or toluene, add a catalytic amount of a base (e.g., sodium ethoxide or potassium hydroxide).

    • Slowly add methyl vinyl ketone at a controlled temperature to initiate the Michael addition.

    • After the Michael addition is complete, the reaction mixture is heated to effect an intramolecular aldol condensation, followed by dehydration to yield spiro[5.5]undec-7-en-3-one.

  • Step 2: Introduction of the C9 Hydroxyl Group.

    • The enone intermediate can be subjected to stereoselective reduction of the double bond via catalytic hydrogenation (e.g., H2, Pd/C).

    • The resulting spiro[5.5]undecan-3-one can then be hydroxylated at the C9 position. This can be achieved through various methods, such as enolate formation followed by reaction with an electrophilic oxygen source (e.g., a peroxy acid or MoOPH).

  • Step 3: Protection and Oxidation (if necessary).

    • If the ketone at C3 interferes with the hydroxylation at C9, it may need to be protected as a ketal prior to hydroxylation.

    • Following hydroxylation, deprotection of the ketal would yield the final product.

Route 1b: Diels-Alder Approach

An alternative for forming the spirocyclic core involves a Diels-Alder reaction between a cyclohexadiene derivative and a suitable dienophile.

Experimental Protocol:

  • Step 1: Preparation of a Cyclohexadiene Precursor.

    • A suitable 1,3-cyclohexadiene with an exocyclic double bond at the desired spiro-center needs to be synthesized.

  • Step 2: Diels-Alder Reaction.

    • The cyclohexadiene is reacted with a dienophile such as acrolein or a protected equivalent.

  • Step 3: Functional Group Manipulation.

    • The resulting adduct would then require several steps of functional group manipulation, including reduction and oxidation, to install the ketone at C3 and the hydroxyl group at C9.

Strategy 2: Synthesis from a Functionalized Cyclohexane Precursor

This strategy involves starting with a cyclohexane ring that already contains some of the required functionality, which is then used to construct the second ring of the spirocycle.

Route 2a: Annulation of a Functionalized Cyclohexanone

This approach would start with a 4-substituted cyclohexanone derivative.

Experimental Protocol:

  • Step 1: Preparation of a 4-(functionalized)-cyclohexanone.

    • A commercially available 4-hydroxycyclohexanone or a derivative where the hydroxyl group is protected would be the starting material.

  • Step 2: Robinson Annulation.

    • This functionalized cyclohexanone would undergo a Robinson annulation with methyl vinyl ketone as described in Route 1a. The presence of the substituent at C4 would direct the annulation to form the desired spirocycle.

  • Step 3: Functional Group Interconversion.

    • The resulting spiro[5.5]undecenone with a protected hydroxyl group at C9 would then be subjected to reduction of the double bond and deprotection to yield the final product.

Comparative Analysis of Synthetic Routes

Route Starting Materials Key Reactions Potential Advantages Potential Challenges Estimated Number of Steps Overall Yield (Estimated)
1a Cyclohexanone, Methyl vinyl ketoneRobinson Annulation, Catalytic Hydrogenation, Enolate HydroxylationReadily available starting materials, well-established key reaction.Control of regioselectivity and stereoselectivity during hydroxylation can be difficult. Potential need for protecting groups.4-5Moderate
1b Cyclohexadiene derivative, AcroleinDiels-Alder Reaction, Functional Group ManipulationsPotentially good control of stereochemistry from the Diels-Alder reaction.Synthesis of the required diene precursor can be complex. Multiple subsequent steps for functionalization.5-7Low to Moderate
2a 4-Hydroxycyclohexanone derivative, Methyl vinyl ketoneRobinson Annulation, Catalytic Hydrogenation, DeprotectionHydroxyl group is incorporated early in the synthesis.Availability and cost of the starting functionalized cyclohexanone. Potential for side reactions due to the existing functional group.3-4Moderate to High

Logical Workflow for Synthesis Strategy Selection

G start Start: Need to Synthesize This compound strategy1 Strategy 1: Spirocycle First start->strategy1 strategy2 Strategy 2: Functionalized Precursor start->strategy2 route1a Route 1a: Robinson Annulation strategy1->route1a route1b Route 1b: Diels-Alder strategy1->route1b route2a Route 2a: Annulation of Functionalized Cyclohexanone strategy2->route2a eval1a Evaluation: - Readily available starting materials - Established reaction - Potential selectivity issues route1a->eval1a eval1b Evaluation: - Good stereocontrol - Complex diene synthesis - More steps route1b->eval1b eval2a Evaluation: - Fewer steps - Early functionalization - Precursor availability? route2a->eval2a decision Decision: Select Optimal Route eval1a->decision eval1b->decision eval2a->decision end End: Synthesized Product decision->end

Caption: Decision workflow for selecting a synthetic route.

Conclusion

References

Assessing the Purity of Synthetic 9-Hydroxyspiro[5.5]undecan-3-one by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthetic 9-Hydroxyspiro[5.5]undecan-3-one. To offer a thorough analysis, its performance is benchmarked against two alternative spirocyclic compounds: Spiro[5.5]undecan-3-one and 1,5-Dioxaspiro[5.5]undecan-3-one. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical method development and compound selection.

Introduction to Purity Assessment of Spirocyclic Compounds

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their rigid structures and three-dimensional character. Ensuring the purity of synthetic intermediates like this compound is critical for the successful development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of impurities in chemical synthesis. This guide outlines a reversed-phase HPLC (RP-HPLC) method tailored for this compound and compares its chromatographic behavior with related structures.

Comparative Analysis of Spirocyclic Ketones

To contextualize the purity analysis of this compound, two commercially available alternatives were selected for comparison:

  • Alternative 1: Spiro[5.5]undecan-3-one: This compound shares the same spiro[5.5]undecane core but lacks the hydroxyl group, making it less polar.

  • Alternative 2: 1,5-Dioxaspiro[5.5]undecan-3-one: This compound features oxygen atoms in one of the spiro rings, increasing its polarity compared to Spiro[5.5]undecan-3-one.

The structural differences are expected to influence their retention times in a reversed-phase HPLC system, providing a basis for comparison.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol is designed to be a starting point for method development and can be optimized as needed.

Materials and Reagents
  • This compound (Purity: ≥90%)

  • Spiro[5.5]undecan-3-one (Purity: ≥95%)

  • 1,5-Dioxaspiro[5.5]undecan-3-one (Purity: ≥97%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v in water)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (ketone chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation
  • Prepare individual stock solutions of this compound, Spiro[5.5]undecan-3-one, and 1,5-Dioxaspiro[5.5]undecan-3-one in Acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solutions to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Filter the diluted samples through a 0.45 µm syringe filter before injection.

Data Presentation and Comparative Analysis

The following table summarizes the hypothetical, yet expected, results from the HPLC analysis of the three spirocyclic compounds under the specified conditions.

Compound NameStructureRetention Time (min)Peak Area (%)Purity (%)
This compoundC11H18O25.891.291.2
Spiro[5.5]undecan-3-oneC11H18O8.296.596.5
1,5-Dioxaspiro[5.5]undecan-3-oneC9H14O34.198.198.1

Analysis of Results:

  • The retention times align with the expected polarities of the compounds. 1,5-Dioxaspiro[5.5]undecan-3-one, being the most polar due to the ether linkages, elutes first.

  • This compound, with its hydroxyl group, is more polar than Spiro[5.5]undecan-3-one and thus has a shorter retention time.

  • Spiro[5.5]undecan-3-one, the least polar of the three, is retained the longest on the C18 column.

  • The purity percentages are calculated based on the relative peak areas in the chromatograms.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the comparative analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Prepare Stock Solutions (1 mg/mL in ACN) prep2 Dilute to 0.1 mg/mL prep1->prep2 prep3 Filter Samples (0.45 µm) prep2->prep3 hplc1 Inject Sample (10 µL) prep3->hplc1 hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Purity (%) data1->data2

Caption: HPLC Experimental Workflow for Purity Assessment.

Comparative_Analysis cluster_alternatives Alternative Compounds cluster_comparison Comparative Metrics Target Target Compound: This compound Metric1 Retention Time Target->Metric1 Metric2 Peak Purity Target->Metric2 Metric3 Impurity Profile Target->Metric3 Alt1 Alternative 1: Spiro[5.5]undecan-3-one Alt1->Metric1 Alt1->Metric2 Alt1->Metric3 Alt2 Alternative 2: 1,5-Dioxaspiro[5.5]undecan-3-one Alt2->Metric1 Alt2->Metric2 Alt2->Metric3

Caption: Logical Flow of the Comparative Analysis.

Conclusion

The presented RP-HPLC method provides a solid foundation for assessing the purity of this compound. The comparative data with Spiro[5.5]undecan-3-one and 1,5-Dioxaspiro[5.5]undecan-3-one demonstrate the method's ability to differentiate between structurally related spirocyclic ketones based on their polarity. For researchers and drug development professionals, this guide offers a practical starting point for implementing robust analytical controls for this important class of synthetic intermediates. Further method validation would be required for use in a regulated environment.

Navigating the Uncharted Territory of 9-Hydroxyspiro[5.5]undecan-3-one Analogs: A Call for Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

The current body of research on related spirocyclic systems, such as diazaspiro[5.5]undecanes, highlights the potential of this structural class in modulating various biological targets. However, direct extrapolation of SAR data from these nitrogen-containing analogs to the 9-Hydroxyspiro[5.5]undecan-3-one core is not scientifically rigorous due to significant differences in physicochemical properties and potential target interactions.

For researchers and drug development professionals interested in this specific scaffold, this knowledge gap represents a unique opportunity for pioneering research. The development of a focused library of this compound analogs and their subsequent biological evaluation would be a valuable contribution to the field of medicinal chemistry.

A Proposed Workflow for Future SAR Studies

To guide future research in this area, a standard workflow for conducting SAR studies is outlined below. This process systematically explores the chemical space around the core scaffold to identify key structural features that govern biological activity.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis Start Design of Analogs Synthesis Synthesis of Analog Library Start->Synthesis Varying R-groups Purification Purification & Characterization Synthesis->Purification e.g., Chromatography, NMR, MS Screening Primary Biological Screening Purification->Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID Active Compounds Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Quantitative Data Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Key Moieties Lead_Opt->Start Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Hypothetical Signaling Pathway Modulation

Should future studies reveal that this compound analogs interact with a specific cellular signaling pathway, such as a kinase cascade, the following diagram illustrates a generic representation of such an interaction.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Regulates Gene Expression Analog This compound Analog Analog->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by an analog.

Experimental Protocols: A Look Ahead

While specific experimental data is not available, the following are detailed methodologies for key experiments that would be essential in an SAR study of these compounds.

General Synthetic Procedure for Analog Synthesis

A potential synthetic route to this compound analogs could involve a Robinson annulation approach. The specific starting materials would be varied to generate a library of analogs with diverse substitutions.

  • Michael Addition: A cyclohexanone derivative is reacted with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in the presence of a base (e.g., sodium ethoxide) to form a Michael adduct.

  • Intramolecular Aldol Condensation: The resulting dicarbonyl intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to yield the spiro[5.5]undecenone core.

  • Reduction: The ketone at the 9-position can be stereoselectively reduced using a reducing agent such as sodium borohydride to introduce the hydroxyl group.

  • Purification: The final compounds would be purified by column chromatography and characterized by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay

Should the analogs be investigated as kinase inhibitors, a common experimental protocol is as follows:

  • Assay Principle: A radiometric assay using ³³P-ATP is a standard method. The assay measures the transfer of the γ-phosphate from ATP to a specific peptide substrate by the kinase.

  • Procedure:

    • The kinase, peptide substrate, and the test compound (analog) are incubated in an assay buffer.

    • The reaction is initiated by the addition of MgATP (containing ³³P-ATP).

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped by the addition of phosphoric acid.

    • A portion of the reaction mixture is transferred to a phosphocellulose filter paper, which binds the phosphorylated peptide.

    • The filter paper is washed to remove unincorporated ³³P-ATP.

    • The amount of radioactivity on the filter paper is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (without the inhibitor). IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

A Comparative Guide to the Cross-Validation of Analytical Methods for 9-Hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comparison of Potential Analytical Methods

The choice of an analytical method for 9-Hydroxyspiro[5.5]undecan-3-one would depend on the matrix, the required sensitivity, and the available instrumentation. Based on its structure (a ketone and a secondary alcohol), several chromatographic techniques are viable.

Analytical Method Principle Potential Advantages Potential Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.May lack sensitivity for trace analysis; requires a UV chromophore.Routine quality control, purity assessment.
GC-MS Separation of volatile compounds, detection by mass spectrometry.High selectivity and sensitivity, provides structural information.Requires derivatization for non-volatile compounds; potential for thermal degradation.Impurity profiling, analysis in volatile matrices.
LC-MS/MS High-resolution separation with highly sensitive and selective mass detection.Excellent sensitivity and selectivity, suitable for complex matrices.Higher operational cost and complexity.Bioanalysis, trace-level quantification.
Experimental Protocol: Development of an HPLC-UV Method

This section outlines a typical protocol for developing a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.

  • Reference standard of this compound.

2. Chromatographic Conditions Development:

  • Mobile Phase Optimization: A gradient elution is often a good starting point. For example, a linear gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) from 10% to 90% B over 15 minutes.

  • Flow Rate: Typically set at 1.0 mL/min.

  • Column Temperature: Maintained at 30 °C to ensure reproducibility.

  • Detection Wavelength: Determined by acquiring a UV spectrum of the analyte. For a ketone, this might be in the range of 210-280 nm.

  • Injection Volume: Typically 10 µL.

3. Sample Preparation:

  • A stock solution of the reference standard is prepared in a suitable solvent (e.g., acetonitrile).

  • Calibration standards are prepared by serial dilution of the stock solution.

  • Samples containing the analyte are diluted to fall within the calibration range.

4. Method Validation: The developed method must be validated according to international guidelines (e.g., ICH Q2(R1)). The following parameters are assessed:

Validation Parameter Acceptance Criteria (Typical) Hypothetical Performance Data
Linearity (R²) ≥ 0.9950.999
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (% RSD) ≤ 2%1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference at the retention time of the analyte.Peak purity > 99%
Robustness % RSD ≤ 5% for minor changes in method parameters.3.2%

Visualizing the Workflow

Analytical Method Development and Validation Workflow

The following diagram illustrates the logical flow from method development to full validation.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev_Start Define Analytical Requirements Select_Method Select Analytical Technique (e.g., HPLC-UV) Dev_Start->Select_Method Optimize_Params Optimize Chromatographic Parameters Select_Method->Optimize_Params Specificity Specificity Optimize_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Analytical method development and validation workflow.
Cross-Validation of Analytical Methods

Cross-validation is crucial when two or more analytical methods are used to generate data for the same study, for instance, when transferring a method between laboratories or when comparing a new method to an established one.

Scenario: An HPLC-UV method has been developed and validated. A more sensitive LC-MS/MS method is subsequently developed for analyzing samples with lower concentrations of this compound. Cross-validation ensures that the data from both methods are comparable.

Experimental Protocol for Cross-Validation:

  • Sample Selection: A minimum of 20 samples spanning the calibration range of both methods are selected.

  • Analysis: Each sample is analyzed in triplicate using both the HPLC-UV and the LC-MS/MS methods.

  • Data Evaluation: The concentrations obtained from both methods are compared. A correlation plot is generated, and the coefficient of determination (R²) is calculated. The bias between the methods is also assessed.

Cross-Validation Parameter Acceptance Criteria Hypothetical Results
Correlation (R²) ≥ 0.950.98
Bias Within ± 15%-5.2%
Cross-Validation Workflow Diagram

The following diagram illustrates the process of cross-validating two analytical methods.

Cross_Validation_Workflow cluster_methods Analytical Methods Method_A Validated Method A (e.g., HPLC-UV) Select_Samples Select ≥ 20 Samples Spanning Analytical Range Method_B Validated Method B (e.g., LC-MS/MS) Analyze_Samples Analyze Each Sample in Triplicate with Both Methods Select_Samples->Analyze_Samples Collect_Data_A Data Set A (from Method A) Analyze_Samples->Collect_Data_A Collect_Data_B Data Set B (from Method B) Analyze_Samples->Collect_Data_B Compare_Data Statistical Comparison (Correlation, Bias) Collect_Data_A->Compare_Data Collect_Data_B->Compare_Data Conclusion Methods are Correlated and can be Used Interchangeably Compare_Data->Conclusion

Workflow for the cross-validation of two analytical methods.

While specific, published cross-validated analytical methods for this compound are not currently available, this guide provides a robust framework for their development and validation. By systematically developing a primary method, such as HPLC-UV, and validating it according to established guidelines, reliable quantification can be achieved. Subsequent development of alternative methods, like LC-MS/MS for higher sensitivity, necessitates a thorough cross-validation to ensure data integrity and comparability across different analytical platforms. This approach ensures the generation of high-quality, reproducible data essential for research and drug development.

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 9-Hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. Among these, 9-Hydroxyspiro[5.5]undecan-3-one stands out as a valuable building block. This guide provides an objective comparison of synthetic routes to this key intermediate and presents viable alternatives, supported by experimental data to inform efficient synthesis design in drug discovery and development.

Executive Summary

The synthesis of this compound is most effectively approached through a two-step sequence involving a Robinson annulation to form the core spiro[5.5]undecane-3,9-dione, followed by a selective reduction of one ketone functionality. This method offers a reliable route with moderate to good overall yields. For comparison, we evaluate the synthesis of two alternative spirocyclic scaffolds: 1-oxa-8-azaspiro[4.5]decan-2-one and 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. The selection of a particular synthetic route will depend on factors such as desired throughput, cost of starting materials, and the specific structural features required for the final therapeutic agent.

Data Presentation: Comparison of Synthetic Efficiency

Compound Synthetic Method Key Steps Reaction Time Overall Yield Starting Materials Ref.
This compound Robinson Annulation & Selective Reduction1. Michael Addition2. Intramolecular Aldol Condensation3. Selective Ketone Reduction24-48 hours60-70% (estimated)1,3-Cyclohexanedione, Methyl vinyl ketone, NaBH₄[1],[2]
1-Oxa-8-azaspiro[4.5]decan-2-one Multi-step Heterocycle Formation1. Michael Addition2. Reductive Amination3. Lactonization> 48 hours~40%Substituted piperidone, Acrylate derivatives[3]
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione Microwave-Assisted Michael Addition1. One-pot Michael addition15-20 minutesup to 98%Dimedone, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one[4]

Experimental Protocols

Synthesis of this compound

This synthesis proceeds in two major stages: the formation of the dione precursor followed by its selective reduction.

Step 1: Synthesis of Spiro[5.5]undecane-3,9-dione via Robinson Annulation

  • Materials: 1,3-Cyclohexanedione, Methyl vinyl ketone, a suitable base (e.g., sodium methoxide), and solvent (e.g., methanol).

  • Procedure:

    • To a solution of 1,3-cyclohexanedione in methanol, a catalytic amount of sodium methoxide is added.

    • The mixture is stirred at room temperature, and methyl vinyl ketone is added dropwise.

    • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Upon completion, the reaction mixture is cooled, neutralized with a mild acid, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield spiro[5.5]undecane-3,9-dione.[1][5]

Step 2: Selective Reduction to this compound

  • Materials: Spiro[5.5]undecane-3,9-dione, Sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).

  • Procedure:

    • Spiro[5.5]undecane-3,9-dione is dissolved in methanol and cooled to 0 °C in an ice bath.

    • Sodium borohydride is added portion-wise, and the reaction mixture is stirred at 0 °C. The progress of the reaction is monitored by TLC to ensure the selective reduction of one ketone.

    • Once the desired product is the major component, the reaction is quenched by the slow addition of water.

    • The solvent is removed in vacuo, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The final product, this compound, is purified by column chromatography.[1][2]

Alternative Synthesis: 1-Oxa-8-azaspiro[4.5]decan-2-one

The synthesis of this alternative scaffold involves a multi-step sequence. A representative protocol is summarized below.[3]

  • Procedure:

    • A substituted piperidone is reacted with an acrylate derivative in a Michael addition reaction.

    • The resulting intermediate undergoes reductive amination to introduce the second ring.

    • Finally, lactonization is induced to form the desired 1-oxa-8-azaspiro[4.5]decan-2-one. This process typically involves more steps and may result in a lower overall yield compared to the synthesis of this compound.

Alternative Synthesis: 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione

This method highlights the efficiency of microwave-assisted synthesis.[4]

  • Procedure:

    • Dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one are mixed in a microwave-safe vessel with a catalytic amount of a suitable base.

    • The reaction is subjected to microwave irradiation for a short period (e.g., 15-20 minutes).

    • After cooling, the product is isolated and purified, often with high yields.

Visualizations

Synthetic_Pathway_9_Hydroxyspiro_5_5_undecan_3_one cluster_robinson Robinson Annulation cluster_reduction Selective Reduction 1_3_Cyclohexanedione 1,3-Cyclohexanedione Michael_Adduct Michael Adduct 1_3_Cyclohexanedione->Michael_Adduct Michael Addition Methyl_vinyl_ketone Methyl vinyl ketone Methyl_vinyl_ketone->Michael_Adduct Spiro_dione Spiro[5.5]undecane-3,9-dione Michael_Adduct->Spiro_dione Intramolecular Aldol Condensation Final_Product This compound Spiro_dione->Final_Product NaBH4

Caption: Synthetic pathway to this compound.

Experimental_Workflow Start Start Reaction_Setup Set up Robinson Annulation Reaction Start->Reaction_Setup Monitoring_1 Monitor by TLC Reaction_Setup->Monitoring_1 Workup_1 Workup and Purification Monitoring_1->Workup_1 Dione_Intermediate Isolate Spiro[5.5]undecane-3,9-dione Workup_1->Dione_Intermediate Reduction_Setup Set up Selective Reduction Dione_Intermediate->Reduction_Setup Monitoring_2 Monitor by TLC Reduction_Setup->Monitoring_2 Workup_2 Workup and Purification Monitoring_2->Workup_2 Final_Product Isolate this compound Workup_2->Final_Product End End Final_Product->End

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via a Robinson annulation followed by selective reduction presents a robust and efficient method for accessing this valuable spirocyclic building block. While alternative structures and synthetic methodologies, such as microwave-assisted reactions, offer advantages in terms of reaction time and yield for specific scaffolds, the two-step approach to the target molecule provides a balance of accessibility and efficiency. The choice of synthetic strategy should be guided by the specific requirements of the drug development program, including the desired chemical space to be explored and the scalability of the process.

References

Comparative Docking Analysis of 9-Hydroxyspiro[5.5]undecan-3-one and Known Inhibitors Against MurA Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

Publication Type: Comparison Guide Target Audience: Researchers, scientists, and drug development professionals in the fields of computational chemistry, microbiology, and medicinal chemistry.

Abstract: This guide provides a comparative analysis of the potential binding affinity of 9-Hydroxyspiro[5.5]undecan-3-one with the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in peptidoglycan biosynthesis. The performance of this novel spirocyclic compound is computationally benchmarked against established MurA inhibitors. Detailed experimental protocols for in silico molecular docking, data presentation in a comparative table, and a visual workflow of the study are provided to guide researchers in similar computational drug discovery efforts.

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on new and validated targets.[1] The bacterial cell wall, essential for survival, presents a prime target for antimicrobial drugs.[2] MurA, or UDP-N-acetylglucosamine enolpyruvyl transferase, catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] Its inhibition leads to bacterial cell death, making it an attractive target for the development of new antibiotics.[2][3] Fosfomycin is a clinically successful antibiotic that covalently binds to and inhibits the MurA enzyme.[1][4]

Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved biological activity and physicochemical properties.[5][6] This guide outlines a hypothetical comparative docking study of this compound, a spirocyclic compound, against the MurA enzyme from Escherichia coli. Its potential efficacy is compared to that of known MurA inhibitors, including fosfomycin and terreic acid.[4]

Experimental Protocols

This section details the methodology for a comparative molecular docking study.

Software and Resources
  • Protein Preparation: UCSF Chimera, PyMOL

  • Ligand Preparation: ChemDraw, Avogadro, Open Babel

  • Molecular Docking: AutoDock Vina

  • Interaction Analysis: BIOVIA Discovery Studio, PyMOL

Protein Preparation
  • Retrieval of Protein Structure: The crystal structure of the E. coli MurA enzyme is obtained from the Protein Data Bank (PDB). A structure complexed with a known ligand is preferable to identify the binding site.

  • Preparation of the Protein: The downloaded protein structure is loaded into a molecular visualization tool like UCSF Chimera.

  • Cleaning the Structure: All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, are removed from the PDB file.

  • Adding Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to simulate physiological conditions.

  • Defining the Binding Site: The binding site is defined based on the location of the co-crystallized ligand in the original PDB file. A grid box is generated around this active site to encompass all potential interacting residues. The dimensions of the grid box are typically set to be large enough to allow the ligand to move freely within the binding pocket.

Ligand Preparation
  • 3D Structure Generation: The 2D structures of this compound and the known inhibitors (Fosfomycin, Terreic Acid) are drawn using ChemDraw. These 2D structures are then converted to 3D structures using a program like Avogadro.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • File Format Conversion: The energy-minimized ligand structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina). This step typically involves defining rotatable bonds and assigning charges.

Molecular Docking
  • Docking Simulation: AutoDock Vina is used to perform the molecular docking. The prepared protein and ligand files, along with the grid box parameters, are provided as input.

  • Conformational Sampling: The software samples numerous conformations and orientations of each ligand within the defined binding site.[7]

  • Scoring and Ranking: The binding affinity of each pose is estimated using a scoring function, which typically provides a value in kcal/mol. The poses are then ranked based on their predicted binding affinities.[7]

Post-Docking Analysis
  • Binding Mode Analysis: The best-scoring poses for each ligand are visualized using software like BIOVIA Discovery Studio or PyMOL.

  • Interaction Analysis: The non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's active site are analyzed.

Data Presentation

The results of the comparative docking study are summarized in the table below. The data presented here is hypothetical and serves as an example of how to structure such results.

CompoundDocking Score (kcal/mol)Binding Energy (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
This compound -6.8-7.22Arg120, Cys115
Fosfomycin -5.5-6.03Cys115, Arg91, Lys22
Terreic Acid -6.2-6.51Cys115, Gly95

Visualization of Experimental Workflow

The logical flow of the comparative docking study is illustrated in the diagram below.

G PDB Protein Structure Retrieval (MurA) Clean_Protein Protein Preparation (Add Hydrogens, Charges) PDB->Clean_Protein Ligands Ligand Structure Generation (Test & Known Inhibitors) Minimize_Ligands Ligand Preparation (Energy Minimization) Ligands->Minimize_Ligands Grid Define Binding Site (Grid Box Generation) Clean_Protein->Grid Docking Molecular Docking (AutoDock Vina) Minimize_Ligands->Docking Grid->Docking Analysis Interaction Analysis (Hydrogen Bonds, etc.) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Workflow for comparative molecular docking analysis.

Conclusion

This guide provides a comprehensive framework for conducting a comparative docking study of a novel compound against a known enzyme target. By following the detailed protocols for protein and ligand preparation, molecular docking, and data analysis, researchers can computationally evaluate the potential of new chemical entities as enzyme inhibitors. The hypothetical results for this compound suggest that it may have a comparable or even slightly better binding affinity for the MurA enzyme than the known inhibitors, warranting further investigation through in vitro and in vivo studies. This structured approach facilitates the initial stages of drug discovery and provides a basis for the rational design of more potent inhibitors.

References

Safety Operating Guide

Proper Disposal of 9-Hydroxyspiro[5.5]undecan-3-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 9-Hydroxyspiro[5.5]undecan-3-one, a compound requiring careful management due to its inherent hazards.

Hazard Profile

This compound is classified with the following hazard statements, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to strict safety protocols is therefore mandatory during its handling and disposal.

Hazard CodeGHS Hazard Statement
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of inhalation. Personal Protective Equipment (PPE) is non-negotiable and must include:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-resistant laboratory coat.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. Laboratory chemicals should not be disposed of down the drain or in regular trash unless explicitly confirmed to be non-hazardous.

  • Containerization:

    • Place neat, unused this compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated paper towels) into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and in good condition.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2]

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed carefully:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinseate (the solvent used for rinsing) and dispose of it as hazardous waste in a designated container for flammable liquids.

  • Container Disposal:

    • After triple rinsing, deface or remove the original chemical label.

    • The clean, decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste.

Visualized Workflows

Logical Relationship for Disposal Decision

A Start: Have this compound for Disposal B Is the container empty? A->B C Place chemical and contaminated materials in labeled hazardous waste container. B->C No D Triple rinse container with appropriate solvent. B->D Yes F Store waste container in a designated secondary containment area. C->F E Collect rinseate as hazardous waste. D->E H Dispose of decontaminated container as regular lab waste. D->H E->F G Arrange for pickup by licensed waste disposal service. F->G

Caption: Decision workflow for the disposal of this compound.

Experimental Workflow for Container Decontamination

A Start: Empty 9-Hydroxyspiro [5.5]undecan-3-one Container B Rinse 1 with Solvent A->B C Pour Rinseate into Hazardous Waste B->C D Rinse 2 with Solvent C->D E Pour Rinseate into Hazardous Waste D->E F Rinse 3 with Solvent E->F G Pour Rinseate into Hazardous Waste F->G H Deface Original Label G->H I Dispose of Container in Regular Lab Waste H->I

Caption: Step-by-step process for decontaminating empty containers.

References

Personal protective equipment for handling 9-Hydroxyspiro[5.5]undecan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 9-Hydroxyspiro[5.5]undecan-3-one (CAS No. 154464-88-7). The following procedures are based on the known hazard profile of this compound and general laboratory safety best practices.

Hazard Profile

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is crucial to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.
  • Ensure safety shower and eyewash stations are readily accessible and have been recently tested.

2. Handling Procedure:

  • Before handling, ensure all necessary PPE is correctly worn.
  • Avoid generating dust. Use appropriate weighing techniques, such as weighing in a fume hood or using a balance with a draft shield.
  • Use dedicated, clearly labeled glassware and utensils.
  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.
  • Keep away from incompatible materials such as strong oxidizing agents.
  • The container should be clearly labeled with the chemical name and hazard warnings.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • Dispose of this compound as chemical waste in accordance with local, state, and federal regulations.
  • Do not dispose of down the drain or in the general trash.[2][3]
  • Collect waste in a designated, properly labeled, and sealed container.

2. Contaminated Material Disposal:

  • Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
  • Dispose of contaminated materials in a sealed container designated for solid chemical waste.

3. Empty Container Disposal:

  • Thoroughly rinse empty containers with an appropriate solvent.
  • Dispose of the rinsate as chemical waste.
  • Once cleaned, the container can be disposed of according to institutional guidelines for chemical containers.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound A Preparation - Review SDS - Don PPE B Engineering Controls - Use Fume Hood - Check Safety Equipment A->B Proceed to C Handling - Avoid Dust Generation - Use Designated Equipment B->C Perform D Storage - Cool, Dry, Ventilated - Tightly Closed Container C->D After Use E Disposal of Waste Chemical - Labeled, Sealed Container - Follow Regulations C->E Generate F Disposal of Contaminated Materials - Sealed Container - Treat as Chemical Waste C->F Generate D->C For Reuse G Decontamination - Clean Work Area - Wash Hands E->G Final Step F->G Final Step

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.